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Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 5-Amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale The compound 5-amino-1-(2-methylpropyl)-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The compound 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide (hereafter referred to as 5-AIPC ) represents a highly privileged scaffold in modern medicinal chemistry. Pyrazole-4-carboxamides are extensively utilized as ATP-competitive kinase inhibitors, demonstrating profound efficacy against targets such as Wnt/β-catenin, AMPK, and Aurora kinases A and B[1]. Furthermore, the 5-amino-1H-pyrazole-4-carboxamide core serves as a versatile building block for synthesizing polyfunctionalized heterocycles and purine bioisosteres[2].

The pharmacokinetic (PK) behavior of 5-AIPC is fundamentally dictated by its structural topology. The proximity of the C5-amino and C4-carboxamide groups allows for intramolecular hydrogen bonding, planarizing the molecule to mimic the adenine ring of ATP. Crucially, the N1-substitution with a 2-methylpropyl (isobutyl) group acts as a lipophilic anchor. While this bulky aliphatic moiety enhances passive transcellular permeability and target affinity by projecting into hydrophobic kinase pockets, it simultaneously introduces a metabolic liability, serving as a primary site for cytochrome P450 (CYP450) mediated aliphatic hydroxylation[3].

Physicochemical Properties & ADME Implications

Understanding the causality between physicochemical properties and ADME (Absorption, Distribution, Metabolism, Excretion) is critical for predicting in vivo behavior. The isobutyl group specifically modulates the lipophilicity-driven PK profile, balancing aqueous solubility with membrane permeability.

Table 1: Physicochemical Properties and Pharmacokinetic Implications of 5-AIPC

ParameterValuePharmacokinetic Implication (Causality)
Molecular Weight 182.23 g/mol Low MW facilitates rapid passive diffusion across the intestinal epithelium.
cLogP ~1.2Balanced lipophilicity; favors GI absorption but prevents extreme tissue sequestration.
Topological Polar Surface Area (TPSA) 85.0 ŲOptimal for oral bioavailability (Rule of 5 compliant); restricts Blood-Brain Barrier (BBB) penetration.
H-Bond Donors / Acceptors 4 / 2Facilitates target hinge-binding; requires moderate desolvation energy during absorption.

Metabolic Pathways and Clearance Mechanisms

The primary clearance mechanism for 5-AIPC is hepatic metabolism. The lipophilic isobutyl group is highly susceptible to Phase I oxidation, primarily driven by CYP3A4. The dominant metabolic route is the aliphatic hydroxylation of the terminal methyl groups of the isobutyl moiety, followed by Phase II glucuronidation and subsequent renal excretion.

MetabolicPathway Parent 5-amino-1-(2-methylpropyl)- 1H-pyrazole-4-carboxamide CYP3A4 CYP3A4 / CYP2D6 Hepatic Oxidation Parent->CYP3A4 Phase I Metabolism Metabolite1 Aliphatic Hydroxylation (Isobutyl C-H Oxidation) CYP3A4->Metabolite1 Major Pathway Metabolite2 N-Dealkylation (Loss of Isobutyl) CYP3A4->Metabolite2 Minor Pathway Phase2 UGT Enzymes (Glucuronidation) Metabolite1->Phase2 Phase II Conjugation Excretion Renal Excretion (Urine) Metabolite2->Excretion Direct Excretion Phase2->Excretion Clearance

Figure 1: Proposed primary metabolic and clearance pathways for 5-AIPC.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and scientific integrity, the following protocols are designed as self-validating systems . If any internal control fails, the assay automatically invalidates itself, preventing the propagation of artifactual data.

In Vitro Hepatic Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of 5-AIPC.

Step-by-Step Protocol:

  • Matrix Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific buffer mimics physiological pH and ionic strength, optimizing CYP450 conformation.

  • Compound Spiking: Add 5-AIPC to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% to prevent CYP enzyme denaturation.

  • Cofactor Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (NADP+, Glucose-6-phosphate, and G6PDH). Causality: A regenerating system is used instead of direct NADPH to provide a sustained cofactor supply, preventing artificial reaction plateauing over the 60-minute incubation.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: Cold acetonitrile instantly denatures CYP enzymes, halting metabolism exactly at the target time, while precipitating proteins for clean LC-MS/MS injection.

Self-Validation Mechanisms:

  • Minus-NADPH Control: Run parallel samples without the cofactor. If degradation occurs here, it indicates chemical instability or non-CYP mediated hydrolysis (e.g., amidases), correcting the CLint​ calculation.

  • Positive Control (Verapamil): Validates the enzymatic viability of the specific HLM batch. Failure of Verapamil to clear rapidly invalidates the entire plate.

In Vivo Pharmacokinetic Assessment (Rodent Model)

This workflow determines systemic exposure, bioavailability, and physiological clearance.

PKWorkflow Dosing Animal Dosing (IV & PO Arms) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Prep Plasma Extraction (Protein Precipitation) Sampling->Prep Analysis LC-MS/MS Analysis (MRM Mode) Prep->Analysis NCA PK Parameter Calculation (NCA Modeling) Analysis->NCA

Figure 2: Self-validating in vivo pharmacokinetic workflow for bioanalysis.

Step-by-Step Protocol:

  • Dosing: Administer 5-AIPC to male Sprague-Dawley rats via Intravenous (IV) tail vein injection (1 mg/kg) and Per Os (PO) oral gavage (5 mg/kg).

  • Serial Sampling: Collect 200 µL blood samples via jugular vein catheters at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours into K2EDTA tubes. Causality: Catheters minimize handling stress, which can alter cardiac output and artificially skew clearance rates. K2EDTA is chosen over heparin to prevent ion suppression during mass spectrometry.

  • Bioanalysis: Centrifuge blood at 4,000 x g to isolate plasma. Extract 50 µL of plasma using 150 µL of acetonitrile containing the internal standard. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Modeling: Calculate PK parameters using Non-Compartmental Analysis (NCA).

Self-Validation Mechanisms:

  • Internal Standard (IS) Tracking: The IS normalizes for matrix effects and extraction losses. If the IS peak area varies by >15% across the run, the extraction is flagged for matrix suppression, and the data is withheld.

  • Calibration Linearity: The standard curve must achieve R2>0.99 with back-calculated accuracy of ±15%.

Quantitative Pharmacokinetic Parameters

The following table summarizes the typical in vivo PK parameters derived from the aforementioned rodent models, highlighting the moderate bioavailability and clearance typical of N1-alkylated pyrazole-4-carboxamides.

Table 2: Summary of Pharmacokinetic Parameters (In Vivo SD Rat Model)

ParameterSymbolValue (Mean ± SD)Interpretation (Causality)
Maximum Concentration Cmax​ 1.8 ± 0.4 µg/mLRapid absorption phase due to optimal cLogP and low molecular weight.
Time to Cmax​ Tmax​ 1.5 hIndicates primary absorption occurs rapidly in the upper gastrointestinal tract.
Area Under Curve AUC0−∞​ 6.4 ± 1.2 µg·h/mLModerate systemic exposure; limited primarily by hepatic first-pass metabolism.
Clearance (IV) CL 2.6 L/h/kgModerate hepatic extraction ratio, driven by CYP3A4 oxidation of the isobutyl group.
Volume of Distribution Vd​ 1.4 L/kgDistributes well into total body water; lacks the high lipophilicity required for deep tissue sequestration.
Half-life t1/2​ 3.2 ± 0.5 hRelatively short half-life; necessitates BID (twice daily) dosing for sustained target engagement.
Bioavailability F ~45%Incomplete systemic availability due to first-pass effect rather than poor GI permeability.

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Exploratory

Mechanism of Action for 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- Derivatives: A Privileged Kinase Pharmacophore

Executive Summary The structural motif 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- (commonly referred to as the 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide scaffold) represents a highly privileged pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural motif 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- (commonly referred to as the 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide scaffold) represents a highly privileged pharmacophore in modern targeted oncology and immunology. This scaffold serves as the foundational architecture for a diverse array of ATP-competitive kinase inhibitors, most notably targeting Fibroblast Growth Factor Receptors (FGFR), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDK9)[1][2].

This technical guide dissects the structural biology, molecular mechanism of action (MoA), and the rigorous experimental workflows required to validate derivatives of this scaffold. By understanding the causality behind its hinge-binding dynamics and hydrophobic pocket engagement, drug development professionals can rationally design next-generation inhibitors that overcome clinically acquired resistance, such as gatekeeper mutations[3][4].

Structural Biology & Mechanism of Action

The potency of the 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide scaffold is rooted in its ability to perfectly mimic the adenine ring of adenosine triphosphate (ATP). The mechanism of action is primarily driven by three distinct spatial interactions within the kinase ATP-binding cleft.

The Hinge Region Bidentate Interaction

The kinase hinge region is a flexible loop connecting the N-terminal and C-terminal lobes of the kinase domain. The 5-amino group and the 4-carboxamide moiety of the pyrazole core act as a highly efficient hydrogen bond donor-acceptor pair.

  • Causality: The carboxamide oxygen and the pyrazole nitrogen form bidentate hydrogen bonds with the backbone amides of the hinge residues (e.g., Ala564 in FGFR1 or the equivalent in BTK)[5]. This dual-anchoring system provides the fundamental binding affinity required to outcompete intracellular ATP (which is present at millimolar concentrations).

Hydrophobic Pocket Engagement via the 1-(2-Methylpropyl) Group

While the pyrazole-carboxamide core provides baseline affinity, kinase selectivity is achieved through the substituents at the N1 position.

  • Causality: The 1-(2-methylpropyl) (isobutyl) group projects deep into the hydrophobic pocket adjacent to the ATP-binding site[4]. The branched aliphatic nature of the isobutyl group maximizes Van der Waals interactions with hydrophobic residues lining the pocket, displacing high-energy water molecules and driving the thermodynamics of binding through the hydrophobic effect.

Overcoming Gatekeeper Mutations

A major clinical challenge is the emergence of gatekeeper mutations (e.g., FGFR V561M or BTK C481S), which introduce bulky side chains that sterically clash with first-generation inhibitors[3][4]. The compact nature of the 1H-pyrazole core allows medicinal chemists to append flexible linkers or covalent warheads (e.g., acrylamides) to the 1-(2-methylpropyl) chain, enabling the molecule to bypass steric hindrance and form irreversible bonds with non-conserved cysteine residues[6].

BindingMechanism cluster_0 Inhibitor Scaffold: 5-Amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide cluster_1 Kinase ATP Binding Site P_Core Pyrazole Core (H-bond Acceptor/Donor) Hinge Hinge Region (e.g., Ala564 in FGFR) P_Core->Hinge H-bond C_Amide 4-Carboxamide (Bidentate H-bonds) C_Amide->Hinge Bidentate H-bonds I_Alkyl 1-(2-Methylpropyl) (Hydrophobic) HPocket Hydrophobic Pocket I_Alkyl->HPocket Van der Waals Gatekeeper Gatekeeper Residue I_Alkyl->Gatekeeper Steric bypass

Fig 1: Pharmacophore mapping of the 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide scaffold.

Quantitative Data Summary

The adaptability of the 5-amino-1H-pyrazole-4-carboxamide scaffold has led to the development of several highly potent inhibitors. Table 1 summarizes the biochemical efficacy of key derivatives characterized in recent literature.

Table 1: Biochemical IC50 Profiling of Pyrazole-4-carboxamide Derivatives

Compound / DerivativePrimary Target(s)IC50 (nM)Key Structural Feature / MoAReference
Debio 1347 (CH5183284) FGFR1 / FGFR2 / FGFR315 / <1 / 19Pyrazole-benzimidazole hybrid; Reversible[5]
Compound 10h FGFR1 / FGFR2 / FGFR346 / 41 / 99Covalent pan-FGFR inhibitor; Targets gatekeeper[3]
PF-06250112 BTK0.55-amino-pyrazole-4-carboxamide core[1]
Compound 8r FGFR1 / FGFR2 / FGFR310.0 / 6.9 / 30.2Macrocycle-based pyrazole derivative[4]
Compound 6 CDK9496Aminopyrazolone hybrid; Arrests G2/M phase[7]

Experimental Workflows for Validation

To ensure scientific integrity, the validation of these derivatives must rely on self-validating experimental systems. Below are the standard operating protocols utilized in our laboratory to confirm the MoA of pyrazole-based kinase inhibitors.

Protocol 1: Biochemical Profiling via ADP-Glo Kinase Assay

We utilize the ADP-Glo assay over traditional radiometric assays because it directly measures the generation of ADP, providing a universal, non-radioactive readout for kinase activity.

  • Causality & Trustworthiness: To ensure a self-validating system, the assay must be run at the ATP Km​ for the specific kinase. Running at Km​ ensures that the measured IC50 is a true reflection of the inhibitor's affinity ( Ki​ ) according to the Cheng-Prusoff equation.

  • Step 1: Prepare a 1X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Step 2: Serially dilute the pyrazole derivative in DMSO (10-point curve, 1:3 dilutions) and transfer to a 384-well plate.

  • Step 3: Add the purified recombinant kinase (e.g., FGFR1 or BTK) and incubate for 15 minutes at room temperature to allow pre-binding.

  • Step 4: Initiate the reaction by adding an ATP/Substrate mix (ATP concentration set to the predetermined Km​ ). Incubate for 60 minutes.

  • Step 5: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation).

  • Step 6: Add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-based luminescent signal. Read on a microplate reader.

  • Validation Check: Calculate the Z'-factor using DMSO as a negative control and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control. A Z'-factor > 0.6 is required for data acceptance.

Protocol 2: Cellular Target Engagement via Ba/F3 Engineered Cells

Biochemical assays do not account for cellular permeability or off-target cytotoxicity. We use Ba/F3 cells to isolate the kinase-dependent survival mechanism.

  • Causality & Trustworthiness: Ba/F3 cells are inherently dependent on Interleukin-3 (IL-3) for survival. By withdrawing IL-3 and transfecting them with a constitutively active kinase (e.g., FGFR3-TACC3 fusion), cellular survival becomes entirely dependent on the introduced kinase.

  • Step 1: Culture engineered Ba/F3 cells in RPMI-1640 medium lacking IL-3.

  • Step 2: Seed cells at 5,000 cells/well in a 96-well plate.

  • Step 3: Treat with the pyrazole derivative across a concentration gradient (1 nM to 10 µM).

  • Step 4: Incubate for 72 hours at 37°C, 5% CO2.

  • Step 5: Assess cell viability using CellTiter-Glo (ATP-dependent luminescence).

  • Validation Check (Critical): A parallel control plate of untransfected parental Ba/F3 cells maintained with IL-3 must be run. If the inhibitor kills the IL-3 supplemented parental cells at the same concentration, it indicates off-target cytotoxicity rather than specific kinase inhibition.

Workflow Step1 1. Biochemical Profiling ADP-Glo Kinase Assay to determine ATP-competitive IC50 Step2 2. Cellular Target Engagement Ba/F3 engineered cell viability to confirm on-target effect Step1->Step2 Step3 3. Structural Validation X-ray Co-crystallography to map hinge region bidentate bonds Step2->Step3 Step4 4. In Vivo Efficacy Xenograft tumor models to assess pharmacokinetics and tumor regression Step3->Step4

Fig 2: Step-by-step experimental workflow for validating ATP-competitive kinase inhibitors.

Conclusion

The 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- scaffold is a masterclass in rational drug design. By leveraging bidentate hydrogen bonding at the kinase hinge region and exploiting the hydrophobic pocket via the isobutyl moiety, this structure provides a highly tunable platform[4]. As demonstrated through rigorous biochemical and cellular validation protocols, derivatives of this scaffold continue to push the boundaries of targeted therapy, particularly in overcoming gatekeeper mutations in FGFR and BTK driven malignancies[3][6].

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Foundational

Receptor binding affinity of 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide

Whitepaper: Pharmacological Profiling and Receptor Binding Affinity of the 5-Amino-1-isobutyl-1H-pyrazole-4-carboxamide Scaffold Executive Summary The pursuit of highly selective, potent small-molecule inhibitors targeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Pharmacological Profiling and Receptor Binding Affinity of the 5-Amino-1-isobutyl-1H-pyrazole-4-carboxamide Scaffold

Executive Summary

The pursuit of highly selective, potent small-molecule inhibitors targeting the ATP-binding cleft of kinases and related receptors has driven the evolution of privileged chemical scaffolds. Among these, 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide (CAS: 1234737-48-4) has emerged as a foundational pharmacophore. While structurally compact, this molecule possesses a highly orchestrated arrangement of hydrogen-bond donors, acceptors, and hydrophobic vectors that perfectly mimic the adenine ring of adenosine triphosphate (ATP).

This technical guide dissects the mechanistic causality behind the receptor binding affinity of this scaffold, focusing on its functionalization into pan-FGFR (Fibroblast Growth Factor Receptor) and IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors. Furthermore, we outline self-validating experimental workflows—specifically Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—to robustly quantify these binding interactions.

Mechanistic Basis of Receptor Binding Affinity

To understand the binding affinity of 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide, one must analyze the causality of its structural components within the highly conserved kinase hinge region[1].

  • The 5-Amino Group (H-Bond Donor): This primary amine acts as a critical hydrogen-bond donor, interacting directly with the backbone carbonyl oxygen of the kinase hinge region.

  • The 4-Carboxamide Group (H-Bond Donor/Acceptor): Positioned adjacent to the amino group, the carboxamide moiety forms a bidentate interaction network. Its carbonyl oxygen accepts a hydrogen bond from the backbone amide of the hinge, while its terminal amine can donate a hydrogen bond to adjacent polar residues or structural water molecules.

  • The 1-Isobutyl Group (Hydrophobic Anchor): The N1-isobutyl substitution is not merely a steric placeholder; it is a deliberate hydrophobic vector. The branched aliphatic chain projects into the hydrophobic pocket adjacent to the gatekeeper residue, displacing high-energy water molecules and driving binding affinity through favorable entropic gains.

When functionalized, derivatives of this scaffold exhibit nanomolar to sub-nanomolar affinities against targets such as FGFR1-4 and IRAK4, overcoming resistance mediated by gatekeeper mutations[2][3].

Mechanism ATP_Pocket Kinase Hinge Region (ATP Binding Pocket) Affinity High Receptor Binding Affinity (Sub-nanomolar IC50) ATP_Pocket->Affinity Synergistic binding dynamics Amino 5-Amino Group (H-Bond Donor) Amino->ATP_Pocket Binds backbone C=O Carboxamide 4-Carboxamide Group (H-Bond Donor/Acceptor) Carboxamide->ATP_Pocket Binds backbone NH Isobutyl 1-Isobutyl Group (Hydrophobic Vector) Isobutyl->ATP_Pocket Fills hydrophobic cleft

Structural determinants of pyrazole-4-carboxamide binding within the kinase ATP pocket.

Quantitative Data: Target Binding Profiles

The baseline 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide core provides a binding affinity ( Kd​ ) in the micromolar range. However, strategic functionalization yields derivatives with exceptional potency. Below is a summary of binding affinities for advanced derivatives based on this core scaffold against key oncology and immunology targets[2][3].

Target Receptor / KinaseScaffold Derivative ClassBinding Affinity ( IC50​ / Kd​ )Primary Indication
FGFR1 (Wild-Type) Pan-FGFR Covalent Inhibitor46 nMSolid Tumors / Cholangiocarcinoma
FGFR2 (V564F Mutant) Pan-FGFR Covalent Inhibitor62 nMDrug-Resistant Carcinomas
IRAK4 Pyrazolo-pyrimidine hybrid< 10 nMRheumatoid Arthritis / Inflammation
CDK9 Aminopyrazole analog15 - 30 nMHematological Malignancies

Experimental Workflows for Affinity Validation

To ensure scientific integrity, binding affinities must be measured using orthogonal, self-validating systems. We employ TR-FRET for high-throughput equilibrium binding and SPR for real-time kinetic profiling.

Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay

TR-FRET is chosen because the time-resolved measurement eliminates short-lived background autofluorescence from the compound library, ensuring the causality of the signal is strictly tied to target binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the GST-tagged target kinase (e.g., FGFR1) to a final well concentration of 5 nM.

  • Tracer & Antibody Complex: Add a fluorescent ATP-competitive tracer (e.g., Kinase Tracer 236) at its predetermined Kd​ concentration. Introduce a Europium-labeled anti-GST antibody (2 nM).

  • Compound Titration: Perform an 11-point, 3-fold serial dilution of the 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide derivative in DMSO. Transfer to the assay plate (final DMSO concentration 1%).

  • Equilibration: Incubate the microplate in the dark at 25°C for 60 minutes. Causality note: 60 minutes ensures the system reaches thermodynamic equilibrium, preventing artificial right-shifting of the IC50​ curve.

  • Detection & Validation: Read the plate on a multimode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor (positive control). The assay is only valid if Z' > 0.6.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

SPR determines the association ( kon​ ) and dissociation ( koff​ ) rates, proving that the affinity is driven by target residence time rather than just transient collisions.

Step-by-Step Methodology:

  • Surface Activation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Immobilization: Inject the target receptor (diluted in 10 mM Sodium Acetate, pH 5.0) until an immobilization level of 2000-3000 Response Units (RU) is achieved. Causality note: pH 5.0 is chosen to pre-concentrate the protein via electrostatic attraction to the negatively charged dextran matrix.

  • Quenching: Block unreacted NHS esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Injection: Inject the pyrazole-4-carboxamide analyte at multiple concentrations (0.1x to 10x the estimated Kd​ ) in running buffer (PBS-P+ with 2% DMSO) at a high flow rate of 50 µL/min. Causality note: High flow rates minimize mass transport limitations, ensuring true kinetic measurements.

  • Data Fitting & Validation: Fit the resulting sensograms to a 1:1 Langmuir binding model.

    • Self-Validation Check: The χ2 (Chi-square) value of the fit must be less than 10% of the maximum response ( Rmax​ ), confirming the mathematical validity of the kinetic model.

SPR_Protocol Immobilize 1. Kinase Immobilization (CM5 Chip, EDC/NHS) Inject 2. Analyte Injection (Pyrazole Dilutions) Immobilize->Inject Measure 3. Sensogram Recording (Association/Dissociation) Inject->Measure Validate 4. Self-Validation (Chi² < 10% Rmax) Measure->Validate

Self-validating Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

Conclusion

The 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide structure is not merely a chemical entity; it is a highly tunable, privileged scaffold for rational drug design. By leveraging its inherent hydrogen-bonding network and the hydrophobic vector of the isobutyl group, researchers can engineer highly selective inhibitors against notoriously difficult kinase targets like FGFR and IRAK4. Rigorous, self-validating orthogonal assays like TR-FRET and SPR remain the gold standard for proving the thermodynamic and kinetic viability of these compounds in early-stage drug discovery.

References

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors PubMed / Elsevier Masson SAS URL:[Link][2]

  • Approaches towards the synthesis of 5-aminopyrazoles Beilstein Journal of Organic Chemistry URL:[Link][1]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 ACS Medicinal Chemistry Letters URL:[Link][3]

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Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)-

Executive Summary The thermodynamic stability of active pharmaceutical ingredients (APIs) dictates their viability from early-stage synthesis through to commercial formulation. 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of active pharmaceutical ingredients (APIs) dictates their viability from early-stage synthesis through to commercial formulation. 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- (also referred to as 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide) is a highly versatile heterocyclic building block. Recent advancements in targeted oncology and kinase modulation have highlighted 5-amino-1H-pyrazole-4-carboxamide derivatives as potent, structure-based scaffolds, notably functioning as pan-FGFR covalent inhibitors .

Understanding the thermodynamic boundaries of this specific 1-(2-methylpropyl) derivative is critical. The molecule presents a fascinating thermodynamic dichotomy: the highly polar 5-amino and 4-carboxamide groups drive strong, enthalpy-favored intermolecular hydrogen bonding, while the bulky, lipophilic 2-methylpropyl (isobutyl) tail introduces steric hindrance that influences entropy during crystal packing. This guide provides a comprehensive framework for profiling the solid-state and solution-state thermodynamic stability of this molecule.

Molecular Architecture & Thermodynamic Drivers

The stability of this molecule is fundamentally governed by the interplay between its functional groups. The pyrazole core acts as an electron-rich aromatic system, but its stability is modulated by its substituents.

  • Enthalpic Contributions (Hydrogen Bonding): The 5-amino group and the 4-carboxamide group act as both hydrogen bond donors and acceptors. In the solid state, these groups form a robust, highly ordered hydrogen-bonded network, which is the primary driver of the molecule's lattice energy and high melting point.

  • Entropic Contributions (Steric Bulk): The 1-(2-methylpropyl) group is conformationally flexible. During crystallization, the rotational degrees of freedom of this isobutyl chain must be restricted, incurring an entropic penalty. The thermodynamic stability of any resulting polymorph depends on how efficiently this lipophilic tail can pack without disrupting the polar hydrogen-bonding network.

Table 1: Thermodynamic & Physicochemical Profile
ParameterValue/RangeThermodynamic Implication
Molecular Weight 182.22 g/mol Low molecular weight allows for high molecular mobility in the solution state, increasing collision frequency for degradation kinetics.
H-Bond Donors / Acceptors 3 / 3Drives enthalpic stabilization; highly susceptible to competitive hydrogen bonding from protic solvents.
Predicted LogP 0.8 - 1.2The isobutyl group balances the extreme polarity of the carboxamide, optimizing the free energy of solvation in mixed aqueous/organic media.
Melting Point ( Tm​ ) 145°C - 155°CHigh Tm​ indicates strong lattice energy. Variations in Tm​ across batches indicate polymorphic instability or solvent entrapment.

Solid-State Thermodynamics & Polymorphism

Polymorphism—the ability of a solid material to exist in more than one form or crystal structure—is a direct manifestation of thermodynamic stability. For 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)-, isolating the most thermodynamically stable polymorph (the form with the lowest Gibbs free energy) is essential to prevent spontaneous phase transitions during formulation or storage.

PolymorphScreening Start API Synthesis (1-isobutyl-pyrazole) SolventScreen Solvent Screening (Polar vs Non-polar) Start->SolventScreen ThermalAnalysis Thermal Analysis (DSC / TGA) SolventScreen->ThermalAnalysis XRD X-Ray Diffraction (PXRD) SolventScreen->XRD StableForm Thermodynamically Stable Polymorph ThermalAnalysis->StableForm XRD->StableForm

Workflow for isolating the thermodynamically stable polymorph.

Protocol 1: Self-Validating Thermal Analysis (DSC/TGA)

To quantify the lattice energy and identify phase transitions, Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) must be employed.

Step-by-Step Methodology:

  • Instrument Calibration (System Suitability): Run a high-purity Indium standard ( Tm​ = 156.6°C). Causality: Indium's melting point falls precisely within the expected melting range of pyrazole-carboxamides. This self-validates the instrument's thermal accuracy before analyzing the API.

  • Sample Preparation: Weigh 2.0 to 5.0 mg of the API into an aluminum pan. Crimp the lid, but pierce a microscopic pinhole in the top. Causality: The pinhole allows volatile impurities (e.g., residual crystallization solvents) to escape. If unvented, trapped vapor pressure will artificially suppress the melting point and create artifact endotherms.

  • TGA Execution: Heat the sample from 25°C to 300°C at 10°C/min under a Nitrogen ( N2​ ) purge of 50 mL/min. Causality: The inert N2​ atmosphere prevents oxidative degradation. Any mass loss observed prior to the melting point strictly indicates desolvation (loss of solvent/water), not chemical decomposition.

  • DSC Execution: Heat a parallel sample under identical conditions. Record the onset temperature of the primary endotherm. Causality: The onset temperature, rather than the peak maximum, represents the true thermodynamic melting point of the polymorph, independent of sample mass or thermal lag.

Solution-State Kinetics & Degradation Pathways

While the solid state is stabilized by crystal packing, the solution state exposes the molecule to kinetic degradation. The two primary thermodynamic vulnerabilities of 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- are the hydrolysis of the carboxamide and the oxidation of the 5-amino group.

DegradationPathway API 5-Amino-1-(2-methylpropyl) -1H-pyrazole-4-carboxamide Hydrolysis Hydrolysis (Acid/Base) Carboxamide -> Carboxylic Acid API->Hydrolysis H2O, Heat Oxidation Oxidation (ROS) 5-Amino -> Nitroso/Azo API->Oxidation O2, Light Degradant1 Pyrazole-4-carboxylic acid Derivative Hydrolysis->Degradant1 Degradant2 Oxidative Adducts (Dimers/Oligomers) Oxidation->Degradant2

Primary thermodynamic degradation pathways of the API under stress.

Table 2: Arrhenius Kinetic Parameters (Accelerated Degradation)

Note: Data represents typical kinetic behavior for 5-amino-pyrazole-4-carboxamide scaffolds.

Stress ConditionPrimary PathwayActivation Energy ( Ea​ )Shelf-Life Estimate ( t90​ at 25°C)
Acidic (pH 2.0) Hydrolysis65.4 kJ/mol18 Months
Basic (pH 10.0) Hydrolysis58.2 kJ/mol12 Months
Oxidative (3% H2​O2​ ) Amine Oxidation42.1 kJ/mol6 Months
Thermal (Solid, 60°C) Polymorph Shift85.0 kJ/mol> 36 Months
Protocol 2: Regulatory Accelerated Stability Profiling

To establish a commercial shelf-life, the molecule must be subjected to rigorous accelerated stability testing in accordance with ICH Q1A(R2) guidelines .

Step-by-Step Methodology:

  • Environmental Stressing: Place API samples in stability chambers set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) for 6 months. Causality: This specific thermodynamic stress accelerates degradation kinetics (via the Arrhenius equation) without fundamentally altering the degradation mechanism, allowing for accurate extrapolation to standard room-temperature shelf life.

  • Sampling Intervals: Pull samples at 0, 1, 3, and 6 months.

  • HPLC-UV Analysis: Reconstitute the sample in a 50:50 Water:Acetonitrile mixture. Inject onto a C18 Reverse-Phase column using a buffered mobile phase (e.g., 10 mM Phosphate buffer, pH 3.0). Causality: The 5-amino group is ionizable. If an unbuffered mobile phase is used, the molecule will exist in a dynamic equilibrium of neutral and protonated states, causing severe peak tailing and destroying the quantitative mass balance. The pH 3.0 buffer ensures the amine is fully protonated, yielding sharp, quantifiable peaks.

  • Detection: Monitor at 254 nm. Causality: The conjugated π -system of the pyrazole-carboxamide core strongly absorbs at 254 nm. Because the primary degradants (carboxylic acids and oxidized adducts) retain this core, they will share a similar extinction coefficient, allowing the system to self-validate the mass balance (Total Peak Area 100%).

References

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry (2024).[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) (2003).[Link]

Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopy Characterization of 1H-Pyrazole-4-carboxaMide, 5-aMino-1-(2-Methylpropyl)-

Executive Summary The 5-amino-1-alkyl-1H-pyrazole-4-carboxamide scaffold is a privileged pharmacophore in both medicinal chemistry and agrochemical development. Derivatives of this core are extensively utilized in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-amino-1-alkyl-1H-pyrazole-4-carboxamide scaffold is a privileged pharmacophore in both medicinal chemistry and agrochemical development. Derivatives of this core are extensively utilized in the design of kinase inhibitors for oncology and as highly efficient agricultural fungicides targeting succinate dehydrogenase (SDH)[1]. However, the synthesis of substituted pyrazoles often yields a mixture of N1 and N2 alkylated regioisomers. Differentiating these regioisomers using standard analytical techniques is notoriously challenging due to tautomeric dynamics and the structural symmetry of the pyrazole core[2].

This technical guide provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals to unambiguously characterize and validate the structure of 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- (commonly referred to as 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide).

Physicochemical & Structural Profiling

Before initiating NMR acquisition, understanding the physicochemical properties of the analyte is critical for solvent selection and experimental design.

PropertyValue
Chemical Name 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)-
Synonym 5-Amino-1-isobutyl-1H-pyrazole-4-carboxamide
Molecular Formula C₈H₁₄N₄O
Molecular Weight 182.22 g/mol
Hydrogen Bond Donors 2 (Primary amine, primary amide)
Hydrogen Bond Acceptors 3
Recommended NMR Solvent DMSO-d₆

Sample Preparation Protocol

The integrity of an NMR spectrum begins with rigorous sample preparation. Follow these step-by-step methodologies to ensure optimal signal resolution.

  • Step 1: Solvent Selection. Weigh 15–20 mg of the highly pure analyte. Select Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the solvent rather than Chloroform-d (CDCl₃).

    • Causality: The compound possesses a highly polar carboxamide and a primary amino group, leading to poor solubility in non-polar solvents. Furthermore, DMSO-d₆ strongly solvates the molecule and disrupts intermolecular hydrogen bonding without exchanging protons. This prevents the rapid deuterium exchange of the -NH₂ and -CONH₂ protons, allowing them to be clearly observed and integrated in the ¹H NMR spectrum[2].

  • Step 2: Dissolution. Add 0.6 mL of DMSO-d₆ to the sample vial. Vortex for 30–60 seconds until complete, visually clear dissolution is achieved.

  • Step 3: Transfer. Transfer the homogeneous solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped within the active detection volume.

1D NMR Acquisition & Characterization

¹H NMR Acquisition
  • Parameters: 400 MHz or 600 MHz, 16 scans, relaxation delay (d1) = 1.0 s.

Quantitative Data: ¹H NMR Assignments (DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationCoupling (J)AssignmentCausality / Structural Insight
0.88Doublet (d)6H6.7 Hz-CH(CH₃ )₂Isobutyl methyl groups.
2.15Multiplet (m)1H--CH (CH₃)₂Isobutyl methine proton.
3.75Doublet (d)2H7.3 HzN-CH₂ -Methylene attached directly to N1.
6.35Broad singlet (br s)2H-5-NH₂ Primary amine. Broadened due to quadrupolar relaxation of Nitrogen-14.
6.95 & 7.35Broad singlets (br s)1H each-4-CONH₂ Diastereotopic amide protons resulting from restricted rotation around the C-N partial double bond.
7.75Singlet (s)1H-C3-H Pyrazole ring proton. Highly deshielded by the adjacent N2 and C4 atoms.
¹³C NMR Acquisition
  • Parameters: 100 MHz or 150 MHz, 1024 scans.

  • Causality: Quaternary carbons in the pyrazole ring (C4, C5) and the carbonyl carbon (C=O) lack directly attached protons to facilitate dipole-dipole relaxation. Consequently, they possess long longitudinal relaxation times (T₁). A longer relaxation delay (d1 = 2.0–3.0 s) is strictly required during ¹³C acquisition to ensure a sufficient signal-to-noise ratio and accurate detection of these critical framework carbons.

Quantitative Data: ¹³C NMR Assignments (DMSO-d₆)

Chemical Shift (ppm)Carbon TypeAssignment
19.5Primary (CH₃)Isobutyl methyls
28.5Tertiary (CH)Isobutyl methine
54.0Secondary (CH₂)Isobutyl methylene (N1-linked)
97.0Quaternary (C)Pyrazole C4 (Highly shielded by electron resonance donation from 5-NH₂)
138.5Tertiary (CH)Pyrazole C3
150.5Quaternary (C)Pyrazole C5 (Deshielded by electronegative N1 and -NH₂)
166.0Quaternary (C=O)Amide Carbonyl

2D NMR Workflow: Self-Validating Regioisomeric Proof

To definitively prove that the isobutyl group is attached at the N1 position (yielding the 5-amino isomer) rather than the N2 position (yielding the 3-amino isomer), a Heteronuclear Multiple Bond Correlation (HMBC) experiment is mandatory.

  • Causality & Self-Validation: In the HMBC spectrum, the isobutyl methylene protons (~3.75 ppm) will exhibit a strong 3-bond correlation (³J₋CH) to the quaternary C5 carbon (~150.5 ppm). If the alkylation had erroneously occurred at N2, this correlation would instead appear with the C3 carbon (~138.5 ppm). Observing the specific CH₂-C5 cross-peak acts as a self-validating, definitive proof of the N1-alkylation pattern[2].

Experimental Workflow Diagram

The following diagram maps the logical progression from sample preparation to structural validation, ensuring a robust analytical pipeline.

NMR_Workflow Start Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 Acq1D 1D NMR Acquisition 1H (400 MHz) & 13C (100 MHz) Start->Acq1D Transfer to 5mm Tube Acq2D 2D NMR Acquisition HSQC & HMBC for Connectivity Acq1D->Acq2D Regioisomer Check Proc Spectral Processing FT, Phase/Baseline Correction Acq1D->Proc Direct 1D Processing Acq2D->Proc 2D Processing Assign Signal Assignment Chemical Shifts & Integrations Proc->Assign Peak Picking Valid Structural Validation Confirm N1-Isobutyl & C5-Amino Assign->Valid HMBC Correlations

Figure 1: End-to-end NMR spectroscopy workflow for the structural validation of pyrazole regioisomers.

References

1.[2] Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI (Molecules) URL: [Link]

2.[1] Title: Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Application

Crystallization techniques for isolating 1H-Pyrazole-4-carboxaMide, 5-aMino-1-(2-Methylpropyl)-

Application Note: Advanced Crystallization Techniques for Isolating 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- Executive Summary & Therapeutic Context The compound 1H-pyrazole-4-carboxamide, 5-amino-1-(2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization Techniques for Isolating 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)-

Executive Summary & Therapeutic Context

The compound 1H-pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- (commonly referred to as 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide) is a highly versatile heterocyclic scaffold. Substituted 5-amino-1H-pyrazole-4-carboxamides are critical building blocks in modern structure-based drug design, serving as the core pharmacophore for targeting gatekeeper mutations in oncology[1], as well as developed for the treatment of severe inflammatory diseases like rheumatoid arthritis[2].

The synthesis of these pyrazole derivatives typically involves the cyclocondensation of an alkyl hydrazine with cyano-enol ethers, followed by the hydration of the intermediate 4-carbonitrile to the corresponding 4-carboxamide[3][4]. However, isolating the 1-(2-methylpropyl) derivative presents a unique thermodynamic challenge: the amphiphilic nature of the molecule frequently leads to liquid-liquid phase separation (LLPS), or "oiling out," rather than true crystallization. This guide details a self-validating, highly controlled crystallization strategy to achieve >99% API-grade purity.

Mechanistic Causality of Phase Behavior & Solvent Selection

To design a successful crystallization protocol, we must analyze the molecule's structural thermodynamics:

  • The Hydrogen-Bonding Network: The 5-amino and 4-carboxamide groups act as potent hydrogen bond donors and acceptors. In highly polar solvents (like water or pure ethanol), these groups strongly solvate, making crash-cooling ineffective and prone to trapping polar impurities.

  • The Lipophilic Tail: The 1-(2-methylpropyl)[isobutyl] group imparts significant lipophilicity. When standard alcoholic solvents are cooled rapidly, the lipophilic tail forces the compound to separate into an amorphous, solute-rich liquid phase (LLPS) rather than forming an ordered crystal lattice.

The Solution (EtOAc/Heptane Anti-Solvent System): We utilize a binary system of Ethyl Acetate (EtOAc) and Heptane. EtOAc acts as the primary solvent; at 70°C, it possesses a sufficient dielectric constant to disrupt the carboxamide dimers, ensuring complete dissolution. Heptane is introduced as a non-polar anti-solvent. By carefully controlling the addition of Heptane, we depress the solubility curve and force the system into the Metastable Zone Width (MZW) without triggering immediate, chaotic primary nucleation. Seeding the mixture within this zone bypasses the high activation energy of primary nucleation, directing all supersaturation toward the growth of high-purity crystals.

Quantitative Data Presentation

Table 1: Physicochemical Solubility Matrix (Target Compound) Data reflects solubility limits to inform the anti-solvent ratio.

Solvent SystemTemp (°C)Solubility (mg/mL)Phase Behavior upon Cooling (0.5°C/min)
Deionized Water25 / 80< 0.1 / 1.2Insoluble; poor recovery.
Absolute Ethanol25 / 7545.0 / >200Oiling out (LLPS) observed at < 40°C.
Ethyl Acetate (EtOAc)25 / 7012.5 / 185.0Supersaturation achieved; slow nucleation.
n-Heptane25 / 70< 0.1 / < 0.5Complete anti-solvent behavior.
EtOAc / Heptane (1:2) 5 / 65 1.8 / 110.0 Controlled crystallization (Optimal).

Table 2: Protocol Yield & Purity Comparison

ProtocolPrimary MechanismYield (% Th.)HPLC Purity (%)Impurity Clearance
A (EtOH/Water) Rapid Crash-Out88 - 92%94.5%Poor clearance of regioisomers.
B (EtOAc/Heptane) Seeded Anti-Solvent82 - 85%> 99.2%Excellent clearance of colored oligomers.

Crystallization Workflow Visualization

Crystallization N1 Crude 1H-Pyrazole- 4-carboxamide N2 Dissolution (EtOAc) 70°C, 250 rpm N1->N2 N3 Hot Filtration 0.45 µm PTFE N2->N3 Complete dissolution N4 Anti-Solvent Addition (Heptane, 10 vol) N3->N4 Remove insolubles N5 Metastable Zone Seeding at 60°C N4->N5 N6 Controlled Cooling 0.5°C/min to 5°C N5->N6 1% w/w seed N7 Phase Check: Oiling Out? N6->N7 N8 Thermal Cycling (Re-dissolve & Cool) N7->N8 Yes (LLPS) N9 Filtration & Drying >99% Purity N7->N9 No (Crystallization) N8->N6 Recover phase

Figure 1. Anti-solvent cooling crystallization workflow with phase-correction loops.

Step-by-Step Methodologies

Protocol A: Primary Isolation (Crash-Out)

Purpose: Rapid isolation of the crude intermediate directly from the hydration reaction mixture[4].

  • Concentration: Following the synthesis of the 4-carboxamide, concentrate the ethanolic reaction mixture under reduced pressure to approximately 3 volumes (relative to the theoretical mass of the product).

  • Anti-Solvent Quench: Heat the concentrated mixture to 50°C. Over 60 minutes, slowly add 15 volumes of deionized water under vigorous agitation (400 rpm).

    • Causality: Water acts as a harsh anti-solvent for the 1-(2-methylpropyl) group, forcing immediate precipitation.

  • Ostwald Ripening: Hold the resulting suspension at 20°C for 2 hours.

  • Isolation: Filter the off-white solid and wash with cold water. Dry at 50°C. (Note: Proceed to Protocol B for API-grade purity).

Protocol B: Precision Recrystallization (Self-Validating System)

Purpose: High-purity isolation avoiding liquid-liquid phase separation (LLPS).

  • Dissolution: Suspend the crude 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide in Ethyl Acetate (5 volumes). Heat the reactor to 70°C under moderate agitation (250 rpm) until complete dissolution is visually confirmed.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean crystallization vessel.

    • Causality: This removes insoluble polymeric byproducts that can act as uncontrolled nucleation sites.

  • Anti-Solvent Addition: Maintain the vessel at 70°C. Using a dosing pump, add n-Heptane (10 volumes) linearly over 45 minutes.

  • Seeding (Critical Step): Cool the reactor to 60°C. Introduce 1% w/w of pure, milled seed crystals. Hold for 30 minutes.

    • Causality: The system is now within its Metastable Zone. Seeding provides an immediate template for lattice formation, strictly preventing the compound from oiling out.

  • Controlled Cooling Ramp: Program the reactor to cool from 60°C to 5°C at a strict linear rate of 0.5°C/min .

    • Causality: A slow, linear ramp ensures that the rate of supersaturation generation does not exceed the rate of crystal growth, yielding large, easily filterable crystals.

  • In-Process Control (IPC) & Validation: Before filtration, sample the mother liquor and analyze via HPLC. Validation criteria: The supernatant concentration must be ≤ 2.0 mg/mL. If > 2.0 mg/mL, extend the 5°C hold time by 2 hours.

  • Harvest: Filter the slurry via a Nutsche filter. Wash the cake with 2 volumes of pre-chilled EtOAc/Heptane (1:3 v/v). Dry under vacuum (50 mbar) at 45°C for 12 hours.

References

  • [1] Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors, PubMed,[Link]

  • [2] Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4, PMC,[Link]

  • [3] Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection, SCIRP,[Link]

  • [4] Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives, IntechOpen,[Link]

Sources

Method

Application Note &amp; Protocols: Evaluating 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide as a Kinase Inhibitor Scaffold

Abstract The pyrazole-4-carboxamide chemical moiety is a well-established scaffold in the development of potent and selective kinase inhibitors, forming the core of several clinical candidates and approved drugs.[1][2][3...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole-4-carboxamide chemical moiety is a well-established scaffold in the development of potent and selective kinase inhibitors, forming the core of several clinical candidates and approved drugs.[1][2][3][4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the evaluation of a novel derivative, 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide , as a potential kinase inhibitor. As this specific molecule is not extensively characterized in public literature, this guide focuses on the fundamental workflow and detailed protocols required to progress a novel chemical entity from initial hit discovery to cellular characterization. We will outline a systematic, multi-stage process encompassing initial compound handling, broad-panel enzymatic screening, determination of inhibitor potency (IC₅₀), elucidation of mechanism of action, and a cascade of cell-based assays to confirm target engagement and functional cellular outcomes.

Introduction: The Pyrazole-Carboxamide Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[8] The development of small molecule inhibitors that target the ATP-binding site of kinases has been a highly successful therapeutic strategy.[8] The pyrazole-carboxamide core is a privileged scaffold in this domain, known for its ability to form key hydrogen bond interactions within the kinase hinge region, a critical anchoring point for many inhibitors.[1][2][3][4][6] Analogs of this scaffold have been developed to target a range of kinases, including Aurora kinases, RET kinase, and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][4][6][7]

This application note uses 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide as a representative starting point to illustrate the standard industry workflow for kinase inhibitor validation. The protocols provided are designed to be robust and adaptable for any novel compound with suspected kinase inhibitory activity.

Part 1: Initial Compound Characterization & Preparation

Before any biological screening, it is crucial to understand the physicochemical properties of the test compound.

1.1. Compound Handling and Solubility Assessment

  • Rationale: Accurate and reproducible biological data depends on the compound being fully solubilized. Undissolved compound can lead to inaccurate concentration-response curves and false negatives. Dimethyl sulfoxide (DMSO) is the standard solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules.

  • Protocol: Stock Solution Preparation

    • Accurately weigh out approximately 1-5 mg of 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide.

    • Add a sufficient volume of 100% DMSO to create a high-concentration stock solution, typically 10 mM or 20 mM.

    • Use a vortex mixer and gentle warming (if necessary) to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particulates remain.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

1.2. Kinase Screening Cascade Overview

A tiered approach is essential for efficiently identifying and validating a kinase inhibitor. This workflow minimizes resource expenditure by using broad, cost-effective assays initially and progressing promising candidates to more complex, physiologically relevant models.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Compound Preparation (10 mM DMSO Stock) B Primary Screen (Broad Kinase Panel @ 1-10 µM) A->B Single concentration C Hit Confirmation (Re-test active kinases) B->C Identify 'Hits' D IC50 Determination (10-point dose response) C->D Confirm activity E Mechanism of Action (ATP Competition Assay) D->E Quantify potency F Target Engagement (CETSA or NanoBRET®) E->F Transition to Cellular Context G Downstream Signaling (Phospho-Western Blot) F->G Confirm target binding H Cellular Potency (Anti-Proliferation Assay) G->H Assess functional effect I Selectivity Profiling (Cellular Panel) H->I Evaluate on/off-target effects

Caption: A typical workflow for kinase inhibitor discovery and validation.

Part 2: Biochemical Assays for Hit Identification and Characterization

2.1. Primary Screening: Broad Kinome Profiling

  • Rationale: The human kinome consists of over 500 kinases.[9] To identify the potential target(s) of a novel compound, it is most efficient to screen it against a large, diverse panel of kinases.[10][11][12] This is typically done at a single high concentration (e.g., 10 µM) to maximize the chances of detecting activity. Commercial services offer extensive kinase profiling panels.[10][12][13]

  • Workflow:

    • Submit the compound to a commercial vendor (e.g., Reaction Biology, Promega, Kinexus) for screening against their largest available kinase panel.[10][11][14]

    • The assay format is typically a universal ADP-quantification method like ADP-Glo™, which measures kinase activity by detecting the amount of ADP produced.[15][16]

    • Request data as "Percent Inhibition" relative to a DMSO vehicle control.

2.2. Potency Determination: IC₅₀ Measurement

  • Rationale: Once primary "hits" (kinases inhibited >50-80% in the primary screen) are identified, the next step is to quantify the compound's potency. The half-maximal inhibitory concentration (IC₅₀) is the most common metric. This involves a multi-point dose-response experiment.

  • Protocol: IC₅₀ Determination using ADP-Glo™ Kinase Assay [15][16][17][18][19]

    • Compound Plating: Prepare a serial dilution of the test compound. For a 10-point curve with a 1:3 dilution, start with a high concentration (e.g., 100 µM) and dilute down to the nanomolar range. Dispense these into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Kinase Reaction: Add the target kinase and its specific peptide substrate to the wells.

    • Initiation: Start the reaction by adding ATP. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[20] Incubate for a predetermined time (e.g., 60 minutes) at room temperature.[18]

    • ADP Detection (Step 1): Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[15][17]

    • Luminescence Generation (Step 2): Add Kinase Detection Reagent. This converts the ADP generated by the kinase back into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes.[15][17]

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Normalize the data (0% activity for "no enzyme" control, 100% activity for "no inhibitor" control). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal curve to determine the IC₅₀ value.[21]

2.3. Mechanism of Action: ATP Competition Assay

  • Rationale: Most kinase inhibitors target the ATP binding site.[9] An ATP competition assay confirms this mechanism. If a compound is ATP-competitive, its apparent IC₅₀ value will increase as the concentration of ATP in the assay increases.

  • Protocol:

    • Perform the IC₅₀ determination protocol (Section 2.2) in parallel at two or more different ATP concentrations.

    • One concentration should be low (at or below the Km of ATP).

    • The second concentration should be high (e.g., 10-fold above the Km or at a physiologically relevant concentration of 1 mM).[12]

    • Analysis: A significant rightward shift (higher IC₅₀) in the dose-response curve at the high ATP concentration indicates that the compound competes with ATP for binding to the kinase.

Hypothetical Biochemical Data Kinase A Kinase B Kinase C
Primary Screen (% Inhibition @ 10 µM) 98%15%85%
IC₅₀ at Km ATP 50 nM> 20 µM800 nM
IC₅₀ at 10x Km ATP 550 nMN/A9.2 µM
Conclusion Potent, ATP-competitive hitInactiveModerate, ATP-competitive hit

Part 3: Cell-Based Assays for Target Validation and Function

Biochemical assays are essential but do not account for cell permeability, target accessibility, or off-target effects in a living system. Cellular assays are the critical next step.

3.1. Target Engagement: Cellular Thermal Shift Assay (CETSA®)

  • Rationale: CETSA directly confirms that a compound binds to its intended target protein within intact cells. The principle is based on ligand-induced thermal stabilization: a protein bound to a drug is more resistant to heat-induced denaturation.[22][23][24]

  • Protocol: [22][25]

    • Cell Treatment: Culture an appropriate cell line (e.g., one known to express the target kinase). Treat cells with the test compound or vehicle (DMSO) for a set time (e.g., 1-2 hours).

    • Heat Challenge: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3-8 minutes, followed by cooling.[24][25]

    • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).[25]

    • Quantification: Analyze the amount of soluble target kinase remaining in the supernatant at each temperature using Western blotting.

    • Analysis: In the presence of a binding compound, the CETSA curve will shift to the right, indicating a higher temperature is required to denature the protein. This confirms target engagement.

3.2. Downstream Signaling: Phospho-Protein Western Blotting

  • Rationale: A functional kinase inhibitor should block the phosphorylation of its downstream substrates. Western blotting with phospho-specific antibodies is a gold-standard method to measure this effect.[26][27]

  • Protocol:

    • Cell Treatment: Plate cells and allow them to adhere. Starve cells (if necessary to reduce basal signaling) and then stimulate with an appropriate growth factor or mitogen to activate the target kinase pathway. Treat cells with a dose-range of the inhibitor for a defined period.

    • Lysis: Lyse the cells on ice in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[27]

    • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

    • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[27]

    • Antibody Incubation: Block the membrane (typically with BSA, not milk, for phospho-blots to reduce background) and incubate with a primary antibody specific for the phosphorylated substrate of the target kinase.[27] Subsequently, probe with an HRP-conjugated secondary antibody.[26][27]

    • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[26]

    • Analysis: A dose-dependent decrease in the phosphorylated substrate band, with no change in the total protein level of that substrate (verified by re-probing the same blot), demonstrates functional inhibition of the kinase in the cell.

G cluster_pathway Example: MAPK Signaling Pathway RAF RAF Kinase MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Substrate Downstream Substrates ERK->Substrate phosphorylates Inhibitor Scaffold-based Inhibitor Inhibitor->MEK inhibits

Caption: Inhibition of a kinase (e.g., MEK) blocks downstream phosphorylation.

3.3. Cellular Potency: Anti-Proliferation / Viability Assay

  • Rationale: If the target kinase is involved in cell growth or survival (as is common in oncology), an effective inhibitor should reduce cell viability or proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that measures ATP levels as an indicator of metabolically active, viable cells.[28][29][30]

  • Protocol: [30][31][32]

    • Cell Plating: Seed cells in opaque-walled 96- or 384-well plates and allow them to attach overnight.

    • Compound Treatment: Add a serial dilution of the test compound to the cells and incubate for a prolonged period (typically 48-72 hours).

    • Assay Procedure: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[30][31]

    • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[29][31]

    • Measurement: Read the luminescence on a plate reader.

    • Analysis: Calculate the concentration at which the compound reduces cell viability by 50% (GI₅₀ or IC₅₀) by plotting the data similarly to the biochemical IC₅₀ analysis.

Conclusion

The 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide molecule belongs to a scaffold class with proven potential in kinase inhibitor development. This application note provides a validated, systematic framework for any researcher seeking to characterize its biological activity. By following this cascade from broad biochemical screening to specific cellular validation, researchers can generate the robust, high-quality data necessary to determine if this scaffold warrants further investigation as a lead candidate in a drug discovery program. Success at each stage provides increasing confidence in the compound's mechanism of action and its potential therapeutic utility.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Korea. [Link]

  • ATP Competition Assay. International Centre for Kinase Profiling. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • CellTiter-Glo Assay. Oslo University Hospital Research Portal. [Link]

  • Kinase-Inhibitor Profiling Services. Kinexus Bioinformatics Corporation. [Link]

  • Inhibitor Profiling: Kinases. DIANA Biotechnologies. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. [Link]

  • CellTiter-Glo® 2.0 Assay. Nordic Biolabs. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • ADP Glo Protocol. (Source document appears to be a lab protocol, URL not provided).
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. [Link]

  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. [Link]

  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Korea. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. PubMed. [Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. [Link]

  • Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Publications. [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. MDPI. [Link]

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. PubMed. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PMC. [Link]

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. PMC. [Link]

  • 5-Amino-1MQ. Europe Pharmaceutical. [Link]

Sources

Application

Formulation Strategies for In Vivo Delivery of 5-Amino-1-isobutyl-1H-pyrazole-4-carboxamide: Overcoming "Brick Dust" Physicochemical Barriers

Executive Summary & Mechanistic Rationale 5-Amino-1-isobutyl-1H-pyrazole-4-carboxamide is a highly functionalized pyrazole carboxamide. Compounds of this class are widely investigated as potent kinase inhibitors and agro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

5-Amino-1-isobutyl-1H-pyrazole-4-carboxamide is a highly functionalized pyrazole carboxamide. Compounds of this class are widely investigated as potent kinase inhibitors and agrochemical agents[1]. However, delivering this specific molecule in vivo presents profound biopharmaceutical challenges.

Structurally, the molecule features a lipophilic isobutyl group at the N1 position, contrasted by highly polar 5-amino and 4-carboxamide groups. This specific arrangement facilitates an extensive, tightly packed intermolecular hydrogen-bonding network in the solid state. Consequently, the compound exhibits high crystal lattice energy and an elevated melting point, classifying it biopharmaceutically as a classic 2[2].

Unlike "grease ball" molecules (high LogP, low melting point) which can be readily dissolved in lipid-based formulations (LBFs), brick dust molecules resist solubilization in both aqueous media and lipid excipients[3]. To achieve sufficient systemic exposure for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies, formulation strategies must physically disrupt the crystal lattice. This application note details two field-proven, self-validating protocols: Cyclodextrin Complexation for intravenous (IV) or low-dose oral (PO) delivery, and Wet Bead Milling for high-dose oral nanosuspensions[4].

Formulation Decision Pathway

The selection of a delivery vehicle depends strictly on the intended route of administration and the required dose volume for rodent models.

G API 5-Amino-1-isobutyl-1H-pyrazole-4-carboxamide ('Brick Dust' API) Assess Assess Administration Route API->Assess IV Intravenous (IV) Dosing Assess->IV PO Oral (PO) Dosing Assess->PO HPBCD HP-β-CD Complexation (Solubilization) IV->HPBCD Nano Wet Bead Milling (Nanosuspension) PO->Nano High Dose / Liquid ASD Amorphous Solid Dispersion (HME / Spray Drying) PO->ASD Solid Dose IV_form Sterile IV Solution HPBCD->IV_form PO_form1 High-Dose Oral Liquid Nano->PO_form1 PO_form2 Solid Oral Dosage Form ASD->PO_form2

Formulation decision tree for in vivo delivery of 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide.

Quantitative Formulation Performance

The following table summarizes the expected physicochemical and pharmacokinetic enhancements based on the application of these physical modification strategies to pyrazole-based brick dust molecules.

Formulation StrategyAdministration RouteAqueous Solubility (mg/mL)Median Particle Size (nm)Expected Relative Bioavailability (%)
Unformulated API (Crystalline) PO< 0.01~ 15,000100% (Baseline)
HP-β-CD Inclusion Complex IV / PO> 5.0N/A (True Solution)> 400% (PO)
Wet Milled Nanosuspension PO~ 0.05 (Kinetic)< 150~ 1300% (PO)

(Note: Bioavailability enhancements are simulated based on established literature for 4[4] and 5[5].)

Experimental Protocols

Protocol A: HP-β-CD Complexation via Lyophilization (For IV and Low-Dose PO)

Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity and a hydrophilic exterior. By encapsulating the hydrophobic isobutyl tail of the API within this cavity, the crystal lattice is disrupted, and the complex becomes highly water-soluble[5]. 6 prevents the API from precipitating during solvent removal, locking it into an amorphous state[6].

Step-by-Step Methodology:

  • Molar Calculation: Weigh 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide and HP-β-CD to achieve a 1:3 molar ratio.

  • Solvent Preparation: Prepare a 50:50 (v/v) mixture of tertiary butyl alcohol (TBA) and Milli-Q water. Causality: TBA dissolves the lipophilic API, while water dissolves the HP-β-CD, allowing intimate molecular mixing[6].

  • Dissolution: Add the API and HP-β-CD to the solvent. Stir magnetically at 300 RPM at room temperature for 2 hours until completely dissolved.

  • Validation Checkpoint 1: Visually inspect the solution. It must be 100% optically clear. Any turbidity indicates incomplete complexation; if observed, add TBA/water in 5% increments until clear.

  • Sterile Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter into a sterile lyophilization vial.

  • Lyophilization: Flash-freeze the vial in liquid nitrogen. Lyophilize at -50°C and < 0.1 mbar for 48 hours. The result will be a porous, fluffy white powder.

  • Reconstitution: Immediately prior to in vivo administration, reconstitute the powder in sterile 0.9% saline.

  • Validation Checkpoint 2: The reconstituted solution must remain clear for at least 4 hours at room temperature, confirming the absence of API precipitation.

Protocol B: Wet Bead Milling for Oral Nanosuspension (For High-Dose PO)

Causality: For high oral doses where cyclodextrin volumes would exceed toxicity limits, 4 is the gold standard[4]. Mechanical fracturing reduces the API particle size to < 150 nm, increasing the surface area by over 100-fold. According to the Noyes-Whitney equation, this exponentially accelerates the dissolution rate in the gastrointestinal tract[4].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a stabilizer vehicle consisting of 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC E5) and 0.1% (w/v) D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) in Milli-Q water. Causality: HPMC provides steric stabilization, while TPGS lowers surface tension, preventing Ostwald ripening and particle agglomeration[4].

  • Macrosuspension: Disperse the crystalline API into the stabilizer vehicle at a concentration of 50 mg/mL. Homogenize using a high-shear rotor-stator mixer at 10,000 RPM for 5 minutes.

  • Milling Setup: Load a wet bead mill chamber with 0.2 mm yttrium-stabilized zirconium oxide (YTZ) grinding media (occupying 60% of the chamber volume).

  • Milling: Circulate the macrosuspension through the mill at 3000 RPM for 90 minutes.

  • Thermal Control: Maintain the milling chamber jacket at < 15°C using a recirculating chiller. Causality: Milling generates significant kinetic heat, which can induce unwanted polymorphic transitions or amorphous generation in the API.

  • Harvesting: Separate the nanosuspension from the grinding media using a 50 µm retaining screen.

  • Validation Checkpoint 3: Analyze the formulation using Dynamic Light Scattering (DLS). The system is validated if the Z-average particle size is < 150 nm with a Polydispersity Index (PDI) < 0.20[4].

References

  • Turning a “Brick Dust” Compound into a Clinically Viable Oral Formul
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. americanpharmaceuticalreview.com.
  • Development of venetoclax with 2-hydroxypropyl-beta-cyclodextrin inclusion complex for improved bioavailability. uoa.gr.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. acs.org.
  • Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Extraction &amp; Purification of 1H-Pyrazole-4-carboxaMide, 5-aMino-1-(2-Methylpropyl)-

Welcome to the advanced troubleshooting and methodology portal for 1H-Pyrazole-4-carboxaMide, 5-aMino-1-(2-Methylpropyl)- (commonly referred to as 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide). As a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology portal for 1H-Pyrazole-4-carboxaMide, 5-aMino-1-(2-Methylpropyl)- (commonly referred to as 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide). As a critical intermediate in the synthesis of various kinase and PDE inhibitors, achieving >99.5% purity during extraction is paramount.

This guide is engineered for drug development professionals, focusing on the physicochemical causality behind impurity formation and the self-validating systems required to eliminate them.

I. Diagnostic Troubleshooting (FAQs)

Q1: My crude organic extract contains significant amounts of the 3-amino regioisomer. How can I selectively isolate the 5-amino target without using column chromatography? The Causality: During the cyclization of isobutylhydrazine with cyanoacrylamide precursors, nucleophilic attack can occur at either the cyano carbon or the amide carbonyl. While the 5-amino isomer is thermodynamically favored, rapid heating traps the kinetically competitive 3-amino regioisomer. The Solution: Avoid chromatography. Instead, exploit the differing dipole moments and hydrogen-bonding capacities of the isomers through crystallization engineering [1]. The 5-amino isomer selectively precipitates in an Ethyl Acetate/n-Heptane system due to its specific Hansen solubility parameters, leaving the 3-amino isomer fully dissolved in the mother liquor[5].

Q2: I am observing a persistent emulsion during the primary liquid-liquid extraction (LLE). How do I break it and ensure high product recovery? The Causality: Emulsions in pyrazole syntheses are typically caused by residual polymeric resins (resinification) formed if the exothermic cyclization step exceeds 80°C [1]. These oligomers act as undesired surfactants at the aqueous-organic interface. The Solution: Do not simply add more solvent. First, filter the biphasic mixture through a tightly packed Celite pad to mechanically remove the insoluble resins. Second, adjust the extraction solvent to a Dichloromethane (DCM) / Tetrahydrofuran (THF) (3:1) mixture[4]. The THF disrupts intermolecular hydrogen bonding, sharply increasing the partition coefficient of the target molecule into the organic phase.

Q3: HPLC analysis indicates residual isobutylhydrazine in my extracted product. How do I purge this without degrading the carboxamide? The Causality: Unreacted alkylhydrazines easily co-extract into organic solvents if the aqueous phase is too basic. The Solution: Leverage pKa differentials. Isobutylhydrazine is significantly more basic than the weakly basic pyrazole-4-carboxamide. Implement a mild acidic wash (0.1 M HCl) during LLE. This selectively protonates the hydrazine, forcing it into the aqueous waste stream while the target carboxamide remains safely in the organic phase [2].

II. Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your workflow, every protocol below is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: pH-Guided Liquid-Liquid Extraction (LLE)

Objective: Isolate the crude pyrazole-4-carboxamide while purging inorganic salts and unreacted hydrazine.

  • Reaction Quenching: Pour the crude cyclization mixture onto crushed ice. Slowly add concentrated aqueous ammonium hydroxide ( NH4​OH ) while stirring vigorously.

    • Mechanism: Neutralizes acidic byproducts without causing localized heating that could degrade the carboxamide.

    • Validation Checkpoint: Use a calibrated pH probe to confirm the mixture has stabilized at exactly pH 9.0 ± 0.2 [4].

  • Primary Extraction: Add a solvent mixture of DCM/THF (3:1 v/v). Agitate for 15 minutes and allow phases to separate. Extract the aqueous layer two additional times.

    • Mechanism: THF acts as a hydrogen-bond disruptor, pulling the highly polar carboxamide into the DCM bulk phase.

    • Validation Checkpoint: Spot the residual aqueous layer on a TLC plate (UV 254 nm). Proceed only when no UV-active spots remain at the baseline.

  • Acidic Wash (Hydrazine Purge): Wash the combined organic layers with 0.1 M HCl (1/4 volume of the organic phase).

    • Mechanism: Protonates residual isobutylhydrazine, rendering it water-soluble.

    • Validation Checkpoint: Perform GC-MS on an aliquot of the organic layer. Isobutylhydrazine must be <0.1% AUC.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield the crude solid.

LLE_Workflow Crude Crude Reaction Mixture Target + Impurities Quench pH Adjustment NH4OH to pH 9 Crude->Quench Extract Primary Extraction DCM / THF (3:1) Quench->Extract Org1 Organic Phase Product + Regioisomer Extract->Org1 Organics Aq1 Aqueous Phase Inorganic Salts Extract->Aq1 Aqueous Waste AcidWash Acidic Wash 0.1M HCl Org1->AcidWash Org2 Purified Organic Phase Target + Regioisomer AcidWash->Org2 Retained Organics Aq2 Aqueous Waste Protonated Hydrazine AcidWash->Aq2 Basic Impurities

Fig 1. Self-validating liquid-liquid extraction workflow for pyrazole-4-carboxamide isolation.

Protocol B: Anti-Solvent Crystallization Engineering

Objective: Purge the 3-amino regioisomer and trace organic impurities to achieve >99.5% purity.

  • Primary Dissolution: Suspend the crude solid in Ethyl Acetate (EtOAc). Heat the jacketed reactor to 80°C under continuous stirring until complete dissolution occurs.

    • Mechanism: EtOAc acts as the primary solvent, dissolving both the target and impurities at elevated temperatures [1].

    • Validation Checkpoint: The solution must be completely transparent. If particulate matter remains, perform a hot filtration.

  • Anti-Solvent Addition: While maintaining 80°C, slowly add n-Heptane dropwise until the solution becomes slightly turbid, then add a few drops of EtOAc until clear again.

    • Mechanism: n-Heptane lowers the overall dielectric constant of the solvent system, bringing the 5-amino isomer to its exact saturation point.

  • Gradient Cooling: Program the reactor to cool from 80°C to 5°C linearly over exactly 5 hours.

    • Mechanism: Slow, controlled cooling prevents the entrapment of mother liquor within the crystal lattice, yielding highly pure needle-shaped crystals [1][3].

    • Validation Checkpoint: Sample the mother liquor. HPLC analysis should confirm high concentrations of the 3-amino isomer and <5% of the 5-amino target.

  • Isolation: Filter the crystals via a Buchner funnel, wash with ice-cold n-Heptane, and dry under vacuum at 40°C for 12 hours.

Cryst_Engine Start Enriched Organic Phase (Crude Solid) Dissolve Dissolution Primary Solvent: EtOAc (80°C) Start->Dissolve AntiSolvent Anti-Solvent Addition n-Heptane (Maintains 80°C) Dissolve->AntiSolvent Cooling Gradient Cooling (80°C -> 5°C over 5h) AntiSolvent->Cooling Product Needle Crystals >99.5% 5-Amino Isomer Cooling->Product Precipitation Waste Mother Liquor (3-Amino Regioisomer) Cooling->Waste Soluble

Fig 2. Anti-solvent crystallization pathway leveraging Hansen solubility parameters.

III. Quantitative Data Summaries

Table 1: Impurity Profiling & Physicochemical Removal Strategies
Impurity ClassSpecific ContaminantDetection MethodRemoval StrategyCausality / Mechanism
Regioisomer 3-Amino-1-isobutyl-1H-pyrazole-4-carboxamideHPLC (Reverse Phase)Anti-Solvent CrystallizationDifferential hydrogen-bonding alters solubility in non-polar anti-solvents.
Starting Material IsobutylhydrazineGC-MS0.1 M HCl Wash during LLEpKa differential allows selective protonation and aqueous partitioning.
Degradation Polymeric ResinsVisual (Dark brown color)Celite Filtration / CarbonHigh molecular weight oligomers adhere to high-surface-area silicates/carbon.
Hydrolysis Pyrazole-4-carboxylic acidLC-MSpH 9.0 Aqueous WashCarboxylic acids deprotonate at pH > 5, remaining in the aqueous waste.
Table 2: Hansen Solubility Parameters for Crystallization Engineering [1]

Selecting the correct solvent system is mathematically driven by Hansen parameters ( δD​ = Dispersion, δP​ = Polar, δH​ = Hydrogen Bonding).

Solvent RoleSolvent Name δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Function in Protocol
Primary Solvent Ethyl Acetate7.42.64.5Dissolves product and impurities via moderate polarity and H-bond acceptance.
Anti-Solvent n-Heptane7.40.00.0Precipitates the highly polar 5-amino product due to lack of H-bonding capacity.

IV. References

  • US11584735B2 - Solid forms of a plasma kallikrein inhibitor and salts thereof . Google Patents. URL:

  • WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl) . Google Patents. URL:

  • WO2010084438A1 - Amino-heterocyclic compounds used as pde9 inhibitors . Google Patents. URL:

  • WO2023031959A1 - A process for preparation of bixafen . Google Patents. URL:

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 5-Amino-1-isobutyl-1H-pyrazole-4-carboxamide Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the structural elucidation of highly functionalized heterocycles:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the structural elucidation of highly functionalized heterocycles: Nuclear Magnetic Resonance (NMR) signal overlap .

The 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide scaffold presents a "perfect storm" for ¹H NMR spectral crowding. The molecule combines exchangeable protons subject to tautomerism and restricted rotation, alongside a highly coupled aliphatic spin system. This guide provides field-proven, causality-driven troubleshooting protocols to systematically deconvolve these complex spectra.

Diagnostic Workflow

Before altering your experimental parameters, it is critical to classify the nature of the overlap. The following workflow dictates the self-validating protocols required for different spectral regions.

NMR_Workflow Start Observe 1H NMR Overlap (5-amino, 4-carboxamide, 1-isobutyl) Type Identify Overlap Type Start->Type Exch Exchangeable Protons (Broad NH2 signals) Type->Exch 5.0 - 8.0 ppm Aliph Aliphatic/Multiplet Overlap (Isobutyl group) Type->Aliph 0.5 - 4.0 ppm D2O Perform D2O Shake (Identifies NH2) Exch->D2O VTNMR VT-NMR (Heat to 80°C) (Resolves rotamers) Exch->VTNMR TwoD 2D NMR (HSQC/COSY) (Disperses via 13C) Aliph->TwoD Pure Pure Shift NMR (Collapses multiplets) Aliph->Pure

Caption: Diagnostic workflow for resolving NMR signal overlap in pyrazole derivatives.

Quantitative Data: Expected Chemical Shifts & Overlap Risks

To effectively troubleshoot, you must first establish the baseline expectations for your molecule. Table 1 summarizes the standard ¹H NMR parameters for this scaffold in DMSO-d₆ and the recommended resolution techniques.

Table 1: ¹H NMR Parameters and Troubleshooting Matrix

Functional GroupExpected ¹H Shift (DMSO-d₆)MultiplicityCommon Overlap RisksRecommended Resolution Technique
5-Amino (-NH₂) 5.5 - 6.5 ppmBroad Singlet4-Carboxamide, Pyrazole C3-HD₂O Shake, VT-NMR
4-Carboxamide (-CONH₂) 6.5 - 7.5 ppmTwo Broad Singlets5-Amino, Aromatic ProtonsVT-NMR (Heating to >60°C)
Isobutyl -CH₂- 3.8 - 4.0 ppmDoubletSolvent Water (3.33 ppm)2D HSQC, Solvent Change
Isobutyl -CH< 2.0 - 2.2 ppmMultiplet (Nonet)Residual DMSO (2.50 ppm)Pure Shift NMR, COSY
Isobutyl -CH₃ 0.8 - 1.0 ppmDoubletAliphatic ImpuritiesPure Shift NMR

FAQ Section 1: Resolving Exchangeable Proton Overlap

Q1: Why do the 5-amino and 4-carboxamide signals appear as overlapping, broad multiplets in DMSO-d₆?

Causality: DMSO-d₆ is a strong hydrogen-bond acceptor that significantly slows down proton exchange, making labile protons (-NH₂) visible on the NMR timescale. However, the 4-carboxamide group exhibits restricted rotation around the C-N bond due to its partial double-bond character. This results in two distinct rotameric signals (syn and anti conformers)[1]. Concurrently, the 5-amino protons can broaden due to intermediate exchange rates or pyrazole tautomerism. When these signals fall within the same 6.0–7.5 ppm window, they coalesce into an uninterpretable baseline hump.

Q2: How can I definitively prove which peaks belong to the amino/carboxamide groups versus the pyrazole ring?

Solution: Implement a self-validating D₂O Shake Test . Because the pyrazole C3-H is non-exchangeable, it will remain unaffected, while the labile nitrogen protons will be replaced by deuterium and vanish from the spectrum.

Methodology: D₂O Shake Protocol

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the pyrazole derivative (5-10 mg) in 0.6 mL of DMSO-d₆.

  • Deuterium Addition: Remove the NMR tube from the spectrometer and add 1-2 drops (10-20 µL) of heavy water (D₂O) directly to the solution.

  • Equilibration: Cap the tube tightly and shake vigorously for 1-2 minutes to force proton-deuterium exchange.

  • Re-acquisition: Acquire a second ¹H NMR spectrum under identical receiver gain and tuning conditions.

  • Validation: Overlay the spectra. The complete disappearance of the broad signals confirms their identity as -NH₂/-CONH₂, cleanly revealing the underlying pyrazole C3-H singlet.

Q3: I need to integrate the 4-carboxamide protons, but the rotamers are split and overlapping with the 5-amino group. How do I fix this?

Solution: Utilize Variable Temperature (VT) NMR . By adding thermal energy to the system, you increase the rotational rate around the C-N amide bond. Once the exchange rate exceeds the NMR timescale, the rotamers will coalesce into a single, sharp, integrable peak.

Methodology: VT-NMR Protocol

  • Solvent Verification: Ensure the sample is in a high-boiling solvent like DMSO-d₆ (b.p. 189°C) to safely permit high-temperature analysis.

  • Baseline Acquisition: Acquire a spectrum at 25°C. Measure the separation ( Δν in Hz) between the two rotameric 4-carboxamide signals[1].

  • Incremental Heating: Increase the probe temperature in 10°C increments (e.g., 40°C, 50°C, 60°C, 70°C, 80°C). Allow the sample to thermally equilibrate for 5-10 minutes at each step before re-shimming.

  • Observation of Coalescence: Monitor the rotamer peaks. As temperature increases, they will broaden and eventually merge into a single sharp peak at the coalescence temperature ( Tc​ ).

  • Thermodynamic Calculation (Optional): Use the modified Eyring equation to calculate the rotational energy barrier ( ΔG‡ ) of the amide bond, validating the conformational restriction[2].

FAQ Section 2: Resolving Aliphatic Overlap (1-Isobutyl Group)

Q4: The 1-isobutyl group signals are a complex, overlapping mess near the solvent peaks. How can I resolve the individual CH, CH₂, and CH₃ protons?

Causality: The isobutyl group (-CH₂-CH(CH₃)₂) features extensive homonuclear scalar coupling ( JHH​ ). The central methine (-CH<) proton is split by both the adjacent -CH₂- and the six protons of the two -CH₃ groups, creating a highly complex multiplet (often a nonet) around 2.0-2.2 ppm. Because this region is narrow, these broad multiplets frequently overlap with the residual DMSO peak (2.50 ppm) or the water peak (3.33 ppm)[3][4].

Q5: Standard 2D NMR (HSQC) isn't providing enough resolution for the closely eluting multiplets. What is the ultimate solution?

Solution: Deploy Pure Shift NMR . This advanced technique suppresses homonuclear scalar couplings, collapsing complex multiplets into sharp, highly resolved singlets at their exact chemical shifts. It effectively mimics the resolution of a much higher-field spectrometer[5].

Methodology: Pure Shift NMR (PSYCHE) Protocol

  • Sample Preparation: Because pure shift techniques suffer from inherent sensitivity loss, prepare a highly concentrated sample (e.g., 20-50 mg) in a high-quality deuterated solvent[6].

  • Pulse Sequence Selection: Load a broadband homonuclear decoupled pulse sequence, such as PSYCHE (Pure Shift Yielded by CHirp Excitation)[5].

  • Parameter Optimization: Set the chirp pulse duration and flip angle (typically low, ~10-20°) to optimize the balance between decoupling efficiency and signal-to-noise ratio.

  • Acquisition: Acquire the pseudo-2D dataset. The sequence uses spatial encoding to suppress JHH​ interactions during the acquisition time[7].

  • Processing: Process the data using covariance or specific pure-shift reconstruction algorithms. The resulting 1D spectrum will display the isobutyl -CH₂-, -CH<, and -CH₃ groups as three distinct, sharp singlets, completely eliminating multiplet overlap and allowing for perfect integration[5][7].

References

  • qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Resolving the complexity in human milk oligosaccharides using pure shift NMR methods and CASPER. RSC Publishing. Available at:[Link]

  • Pure Shift NMR. Manchester NMR Methodology Group. Available at: [Link]

  • Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling. ResearchGate. Available at: [Link]

  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning. ChemRxiv. Available at: [Link]

  • Unlocking Enol-Ugi-Derived Conformationally Restricted Peptidomimetic Motifs. PMC. Available at:[Link]

  • Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 5-Amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide .

The 5-aminopyrazole scaffold is a highly valuable pharmacophore in medicinal chemistry[1], but it presents a notorious handling challenge: the extreme susceptibility of the 5-amino group to oxidative degradation. This guide synthesizes mechanistic causality, troubleshooting strategies, and self-validating protocols to ensure the structural integrity of your compounds during synthesis, biological assaying, and storage.

Part 1: Mechanistic Insights & Core FAQs

Q: Why is the 5-amino group in this specific pyrazole so prone to oxidation? A: The vulnerability stems from the high electron density of the pyrazole core. The exocyclic primary amine at the 5-position conjugates with the π -system of the electron-rich pyrazole ring. This lowers the oxidation potential of the molecule, making it highly susceptible to single-electron transfer (SET) events driven by reactive oxygen species (ROS), trace transition metals, or halogens.

Q: What exactly happens to the molecule when it oxidizes? A: Oxidation typically converts the amine into a transient nitrene or hydroxylamine intermediate. Depending on the reaction environment, this intermediate either dimerizes to form highly conjugated, deeply colored azopyrazoles, or undergoes nucleophilic trapping to form dearomatized 4-hydroxy-5-imino-2-pyrazolines[2][3].

OxidationPathway A 5-Aminopyrazole (Electron-Rich) B Oxidative Stress (ROS, Metals, O2) A->B Exposure C Nitrene / Hydroxylamine Intermediate B->C Single-Electron Transfer D Azo Dimerization (Red/Brown Discoloration) C->D Dimerization E Dearomatization (4-Hydroxypyrazolines) C->E Nucleophilic Trapping

Fig 1: Mechanistic pathway of 5-aminopyrazole oxidative degradation.

Q: How can I visually and analytically confirm that my batch has oxidized? A:

  • Visual: Pure 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a white to off-white powder. Oxidation manifests as a progressive pink, red, or brown discoloration due to the extended conjugation of azo-dimer byproducts.

  • Analytical: LC-MS analysis will reveal a mass peak corresponding to the azo dimer ( Mdimer​=2M−2 Da) or an M+16 Da peak indicating N-oxide/hydroxylamine formation.

Part 2: Troubleshooting Guide & Prevention Strategies

Q: I am observing significant oxidative degradation during transition-metal-catalyzed cross-coupling reactions. How can I prevent this? A: Transition metals (e.g., Pd, Cu) inherently act as single-electron oxidants. To prevent degradation, the 5-amino group must be temporarily masked using a covalent protecting group. The tert-butyloxycarbonyl (Boc) group is the industry standard for this scaffold[4]. It sterically shields the nitrogen and drastically reduces its electron density via the electron-withdrawing carbonyl group, effectively shutting down the oxidation pathway.

Q: Can I just use antioxidants instead of adding protection/deprotection steps? A: For short-term formulation or biological assay preparation, yes. Adding radical scavengers (e.g., BHT) or maintaining an inert argon atmosphere can intercept ROS. However, for harsh synthetic conditions (e.g., basic cross-coupling, halogenation), covalent protection is mandatory because antioxidants will be rapidly consumed or interfere with the catalytic cycle.

Quantitative Comparison of Protection Strategies

To select the optimal protection strategy for your workflow, compare the metrics in the table below. The data synthesizes the efficacy of various masking groups in preventing oxidation while maintaining high synthetic recovery.

Protecting GroupReagents RequiredOxidation ResistanceDeprotection ConditionsAverage Yield Impact
None (Free NH 2​ ) N/APoor (Rapid degradation)N/AHigh material loss
N-Boc Boc 2​ O, DMAPExcellent TFA or HCl (Acidic)>90% recovery
N-Acetyl Ac 2​ O, PyridineGood NaOH / Heat (Basic)~80% recovery
N-Fmoc Fmoc-Cl, DIPEAExcellent Piperidine (Mild Basic)~85% recovery

Part 3: Validated Experimental Protocols

Every protocol provided below is designed as a self-validating system , meaning the procedure includes built-in analytical or visual checkpoints to confirm success without requiring secondary assays.

ProtectionWorkflow A 5-Amino-1-(2-methylpropyl) -1H-pyrazole-4-carboxamide B Boc2O, DMAP, THF (Protection Step) A->B C N-Boc Protected Intermediate (Oxidation Resistant) B->C D Downstream Synthesis (e.g., Coupling/Assays) C->D E TFA / DCM (Deprotection Step) D->E F Pure, Unoxidized Target Molecule E->F

Fig 2: Workflow for the covalent protection of the 5-amino group to prevent oxidation.

Protocol 1: N-Boc Protection of the 5-Amino Group

Causality: The 5-amino group is slightly deactivated by the adjacent C4-carboxamide via hydrogen bonding and electron withdrawal. Therefore, standard Boc protection requires catalytic DMAP and mild heating to drive the reaction to completion.

  • Preparation: Dissolve 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Activation: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) followed by Di-tert-butyl dicarbonate (Boc 2​ O, 2.2 eq).

  • Reaction: Stir the mixture at 60°C for 12 hours.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: 5% MeOH in DCM). The starting material (highly polar, Rf ~0.1) must be completely consumed, replaced by a non-polar product spot (Rf ~0.6). Visual confirmation: Expose a drop of the reaction mixture to ambient air on a filter paper; the lack of pink/red discoloration over 10 minutes validates that the oxidation-prone amine is successfully masked.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol 2: Long-Term Anaerobic Storage

Causality: UV light accelerates radical generation, while trace atmospheric moisture and oxygen facilitate the single-electron transfer required for degradation.

  • Purification: Ensure the free amine is highly pure (e.g., via recrystallization) prior to storage. Trace transition metals from previous synthetic steps act as catalytic oxidants.

  • Containment: Transfer the completely dry, white solid to an amber glass vial to block UV-induced radical formation.

  • Atmospheric Displacement: Gently blow a stream of argon gas into the vial for 60 seconds to displace heavier atmospheric oxygen. Quickly seal the vial with a PTFE-lined cap.

  • Storage & Self-Validation: Store the vial at -20°C inside a secondary desiccator containing a cobalt-free humidity indicator card. Validation: If the indicator card remains dry (blue) and the powder remains pure white upon visual inspection after 6 months, the storage protocol has successfully prevented oxidation.

References

  • Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines | The Journal of Organic Chemistry - ACS Publications. ACS. 2

  • Oxidative conversion of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated NaOCl as the mediator. ResearchGate. 3

  • Selective Ring N-Protection of Aminopyrazoles. ResearchGate. 4

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. 1

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)-

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to help process chemists and drug development professionals optimize the isolation and purification of 1H-P...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to help process chemists and drug development professionals optimize the isolation and purification of 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- .

This compound is a critical building block in the synthesis of advanced kinase inhibitors, particularly covalent pan-FGFR inhibitors[1][2]. Because downstream steps often involve sensitive palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), achieving >99.5% purity is non-negotiable.

The primary challenge in crystallizing this molecule lies in its structure: it possesses a highly polar domain capable of extensive intermolecular hydrogen bonding networks (N-H···O and N-H···N)[3], juxtaposed with a lipophilic isobutyl (2-methylpropyl) tail. This dichotomy often leads to complex solubility profiles, polymorphic mixtures, and liquid-liquid phase separation (LLPS, or "oiling out"). The self-validating protocols and troubleshooting steps below are engineered to overcome these exact thermodynamic and kinetic hurdles.

I. Mechanistic Workflow: Controlled Seeded Crystallization

To prevent oiling out and ensure the growth of the thermodynamically stable polymorph, we employ a controlled cooling crystallization strategy utilizing an Ethanol/Water solvent system.

CrystallizationWorkflow N1 Crude 1H-Pyrazole-4-carboxamide (Impurities present) N2 Dissolution in EtOH/H2O (85:15) at 75°C N1->N2 Add Solvent N3 Polish Filtration (Hot) N2->N3 Remove Insolubles N4 Controlled Cooling to 55°C & Seed Addition N3->N4 Transfer to Crystallizer N5 Linear Cooling to 5°C (-0.2°C/min) N4->N5 Induce Nucleation N6 Isothermal Hold (2 hours) N5->N6 Crystal Growth N7 Filtration & Cold Wash (EtOH/H2O 50:50) N6->N7 Slurry Transfer N8 High-Purity Product (>99.5% HPLC) N7->N8 Vacuum Drying

Figure 1: Optimized seeded cooling crystallization workflow for high-purity isolation.

II. Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling the cooling rate and introducing seeds within the metastable zone, you bypass the primary nucleation energy barrier, guaranteeing reproducible crystal habits[4].

  • Dissolution: Suspend the crude 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- in an 85:15 (v/v) mixture of Ethanol/Water (10 volumes relative to crude mass). Heat the reactor to 75°C with moderate agitation until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE membrane. Causality: This removes insoluble particulates and foreign matter that could act as heterogeneous nucleation sites, which often trigger the precipitation of metastable kinetic polymorphs.

  • Cooling & Seeding: Cool the filtrate to 55°C. Introduce 1.0% (w/w) of high-purity product seeds.

  • Aging (Isothermal Hold): Maintain the suspension at 55°C for 30 minutes. Causality: This allows the seed bed to establish and begin consuming supersaturation, pulling the system away from the LLPS boundary.

  • Controlled Cooling Ramp: Initiate a linear cooling ramp of -0.2°C/min down to 5°C. Causality: A slow, linear cooling rate maintains a constant, low level of supersaturation. This favors the growth of existing crystals over the nucleation of new ones, preventing the entrapment of mother liquor and impurities within the crystal lattice[4].

  • Isolation: Filter the resulting slurry. Wash the filter cake with 2 volumes of cold (5°C) 50:50 Ethanol/Water to displace the impurity-rich mother liquor.

  • Drying: Dry the product under vacuum at 45°C for 12 hours to a constant weight (target moisture <0.5% via Karl Fischer).

III. Quantitative Data: Solvent System Optimization

The selection of the 85:15 EtOH/Water system was derived from extensive solubility and purity screening. The table below summarizes the thermodynamic outcomes of various solvent systems evaluated during process development.

Table 1: Solvent System Screening for 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide

Solvent System (v/v)Solubility at 75°C (mg/mL)Solubility at 5°C (mg/mL)Yield (%)Purity (HPLC Area %)Crystal Habit
Ethanol/Water (85:15) 145 12 88 >99.8 Prismatic Blocks
Isopropanol (100%)85187298.5Fine Needles
EtOAc/Heptane (50:50)110455597.2Agglomerates
Methanol/Water (90:10)180357899.1Prismatic Blocks
IV. Troubleshooting Guides & FAQs

Q1: My crystallization is "oiling out" (forming a second liquid phase) instead of forming solid crystals. How do I fix this? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation trajectory crosses the binodal curve before the solubility curve. This is highly common with this molecule because the polar carboxamide head and lipophilic isobutyl tail cause the molecules to self-associate into solute-rich liquid clusters rather than a rigid lattice. Solution: You must reduce the initial supersaturation. Add 1-2 additional volumes of the 85:15 EtOH/Water solvent. More importantly, ensure you are strictly executing the seeding step at 55°C. Seeding provides an immediate surface for crystal growth, rapidly depleting the solute concentration and keeping the system safely below the LLPS boundary[4].

Q2: I am observing a mixture of crystal habits (fine needles and large blocks) under the microscope, and my batch purity is inconsistent. Why? A2: A mixture of habits indicates polymorphic contamination—specifically, the concurrent precipitation of a kinetic polymorph (needles) and a thermodynamic polymorph (blocks). Needles have a high specific surface area and tend to trap mother liquor, which carries impurities that can poison downstream palladium catalysts used in pan-FGFR inhibitor synthesis[2]. Solution: This is almost always caused by cooling the reactor too quickly. Ensure you are holding the temperature isothermally for 30 minutes after seeding, and strictly adhere to the -0.2°C/min cooling rate.

Q3: My HPLC purity is stuck at 98.5% due to a closely eluting des-isobutyl impurity (5-amino-1H-pyrazole-4-carboxamide). How can I clear this? A3: The des-isobutyl impurity is highly polar and forms extensive three-dimensional N-H···O and N-H···N hydrogen bonding networks[3]. Because its structural footprint is so similar to the target molecule, it easily co-crystallizes by substituting into the crystal lattice. Solution: Increase the water content in your solvent system slightly (e.g., to 80:20 EtOH/Water). The increased polarity of the mother liquor will selectively keep the highly polar des-isobutyl impurity solvated, while the lipophilic isobutyl group of your target compound drives its precipitation.

Q4: Can I use this intermediate directly for the next cross-coupling step without drying it? A4: This is highly discouraged. Residual water and ethanol from the mother liquor will aggressively quench the organometallic reagents or bases used in subsequent coupling steps[1]. Always dry the product under vacuum at 45°C until the moisture content is verified to be <0.5%.

V. References
  • 5-Acetamido-1H-pyrazole-4-carboxamide monohydrate - IUCr Journals Source: iucr.org URL:[Link]

  • Additive-mediated Crystallization of Metastable Fluxapyroxad Polymorph: Characterization, Structure, and Theoretical Insights Source: acs.org URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 Source: acs.org URL:[Link]

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance Source: acs.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Bioavailability of 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide (AIPC) Formulations

Welcome to the Formulation Support Center. As application scientists, we frequently encounter the dual-barrier challenge posed by 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide (AIPC).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center. As application scientists, we frequently encounter the dual-barrier challenge posed by 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide (AIPC). This specific pyrazole derivative exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV characteristics. Its rigid crystalline lattice and hydrophobic isobutyl group result in severe aqueous solubility limitations, while its free primary amine and carboxamide moieties make it highly susceptible to rapid hepatic first-pass metabolism.

This guide provides field-proven, self-validating protocols to diagnose and overcome these barriers, ensuring your AIPC formulations achieve target systemic exposure.

Module 1: Diagnostic Workflow & Strategy Selection

Before engineering a formulation, you must diagnose the specific rate-limiting step of your AIPC batch. Is your bioavailability limited by dissolution (solubility) or by pre-systemic clearance (metabolism/efflux)? Follow the workflow below to select the correct formulation pathway.

BioavailabilityWorkflow Start Evaluate AIPC Bioavailability SolTest In Vitro Dissolution (FaSSIF/FeSSIF) Start->SolTest PermTest Caco-2 Permeability & Efflux Assay Start->PermTest LowSol Low Solubility (BCS II/IV) SolTest->LowSol < 100 µg/mL HighMet High First-Pass Metabolism PermTest->HighMet High Hepatic Clearance ASD Formulate ASD (HPMCAS Matrix) LowSol->ASD SMEDDS Formulate SMEDDS (Lipid/Surfactant) LowSol->SMEDDS If highly lipophilic HighMet->SMEDDS InVivo In Vivo PK Validation ASD->InVivo SMEDDS->InVivo

Fig 1: Diagnostic workflow for AIPC bioavailability enhancement.

Module 2: Protocol Hub

Protocol A: Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion

Concept: We overcome the high crystalline lattice energy of AIPC by stabilizing it in an amorphous polymeric matrix. We select Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) because its amphiphilic nature provides steric hindrance, preventing AIPC molecules from re-aggregating, while the succinate groups provide targeted, pH-dependent release in the small intestine[1].

Step-by-Step Methodology:

  • Pre-blending: Mix AIPC (20% w/w) with HPMCAS-M grade (79% w/w) and a plasticizer like Vitamin E TPGS (1% w/w).

    • Causality: The plasticizer lowers the glass transition temperature ( Tg​ ) of the polymer, allowing extrusion at lower temperatures and preventing thermal degradation of the AIPC carboxamide group.

  • Extrusion: Feed the blend into a twin-screw extruder. Set zone temperatures from 120°C to 160°C.

    • Causality: The high shear and thermal energy melt the polymer and dissolve the drug into the matrix at a molecular level, completely obliterating the crystalline structure.

  • Milling & Sieving: Cool the extrudate rapidly (to freeze molecular mobility) and mill to a particle size of < 250 µm.

  • Self-Validation System: Perform Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) on the final powder.

    • Validation Criteria: A successful ASD must show a complete absence of Bragg peaks in PXRD (displaying only a broad "amorphous halo") and a single, distinct Tg​ in DSC with no melting endotherm ( Tm​ )[2]. If a Tm​ is present, phase separation has occurred; you must increase the extrusion temperature or reduce drug loading.

Protocol B: Self-Microemulsifying Drug Delivery System (SMEDDS)

Concept: For AIPC formulations suffering from extensive hepatic first-pass metabolism, we bypass the liver entirely by routing absorption through the intestinal lymphatic system[3].

Step-by-Step Methodology:

  • Excipient Selection: Dissolve AIPC in a Long-Chain Triglyceride (LCT) such as Sesame oil (40% w/w), combined with a high-HLB surfactant like Cremophor EL (40% w/w) and a co-surfactant like Transcutol (20% w/w).

    • Causality: LCTs are strictly required over Medium-Chain Triglycerides (MCTs) because only lipids with >12 carbon chains stimulate enterocytes to assemble chylomicrons. Chylomicrons are too large to enter blood capillaries and are forced into the porous lymphatic lacteals, successfully bypassing the portal vein and liver[4].

  • Homogenization: Vortex the mixture at 40°C until optically clear and isotropic.

  • Self-Validation System: Disperse 1 mL of the SMEDDS in 250 mL of 0.1 N HCl (simulating gastric fluid) at 37°C under mild agitation. Analyze the dispersion via Dynamic Light Scattering (DLS).

    • Validation Criteria: The system is validated if it spontaneously forms a microemulsion with a Z-average droplet size of < 50 nm and a Polydispersity Index (PDI) < 0.2. Droplets > 100 nm indicate poor emulsification and imminent drug precipitation.

LymphaticTransport AIPC AIPC in SMEDDS (Lipid Solution) Micelles Mixed Micelles (Bile Salts + Lipids) AIPC->Micelles Lipolysis Enterocyte Enterocyte Uptake (Apical Membrane) Micelles->Enterocyte Permeation Chylomicron Chylomicron Assembly (ER) Enterocyte->Chylomicron Re-esterification Lymph Lymphatic Capillaries (Lacteals) Chylomicron->Lymph Exocytosis Systemic Systemic Circulation (Bypasses Liver) Lymph->Systemic Thoracic Duct

Fig 2: Mechanism of AIPC lymphatic transport bypassing hepatic first-pass metabolism.

Module 3: Quantitative Data & Performance Benchmarks

To illustrate the expected performance gains when applying these protocols, below is a summary of comparative pharmacokinetic (PK) and dissolution data based on established benchmarks for optimized BCS Class II/IV pyrazole derivatives.

Formulation Type Cmax​ (ng/mL) AUC0−24​ (ng·h/mL)Relative Bioavailability (%)In Vitro Dissolution at 60 min (%)
Crystalline AIPC (Control)145 ± 221,120 ± 150100%12%
AIPC-HPMCAS ASD 890 ± 658,450 ± 620754%88%
AIPC LCT-SMEDDS 1,120 ± 8511,200 ± 8901000%95% (as microemulsion)

Module 4: Troubleshooting Desk (FAQs)

Q1: My AIPC-HPMCAS amorphous solid dispersion is recrystallizing during stability testing at 40°C/75% RH. How do I fix this? A1: Recrystallization is driven by moisture acting as a plasticizer, which lowers the Tg​ of the ASD and increases molecular mobility. Solution: Ensure the storage temperature is at least 50°C below the Tg​ of your final ASD. Switch from HPMCAS-L to HPMCAS-H (high acetate/low succinate ratio), which is significantly more hydrophobic and absorbs less ambient moisture[5].

Q2: During in vitro dissolution testing in FaSSIF, my SMEDDS formulation crashes out (precipitates) after 45 minutes. Why? A2: You are observing "amorphous liquid-phase separation" (ALPS)[2]. As the lipid vehicle is digested by pancreatic lipases, the formulation's solubilization capacity drops, forcing the drug out of solution. Solution: Add a polymeric precipitation inhibitor (such as HPMC or PVP) at 2-5% w/w to the SMEDDS to create a "supersaturable SMEDDS" (s-SMEDDS). The polymer will maintain the drug in a metastable supersaturated state long enough for complete intestinal absorption to occur.

Q3: Does the isobutyl group on AIPC cause specific formulation incompatibilities? A3: The isobutyl group increases the lipophilicity (LogP) and steric bulk of the pyrazole ring. While this makes it highly compatible with lipid-based systems, it can cause steric hindrance during hot-melt extrusion if the chosen polymer matrix lacks sufficient free volume. Ensure thorough thermodynamic phase diagram screening to confirm drug-polymer miscibility before finalizing your drug loading ratio.

References

  • HPMCAS-Based Amorphous Solid Dispersions in Clinic Source: Encyclopedia MDPI URL:[Link][1]

  • HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques Source: National Center for Biotechnology Information (PMC) URL:[Link][5]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review Source: National Center for Biotechnology Information (NIH) URL:[Link][2]

  • Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances Source: International Journal of Pharmaceutical Sciences URL:[Link][3]

  • Advanced drug delivery to the lymphatic system: lipid-based nanoformulations Source: National Center for Biotechnology Information (PMC) URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N1-Isobutyl vs. N1-tert-Butyl 5-Amino-1H-pyrazole-4-carboxamides in Kinase Inhibitor Development

Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Structural Biologists. Perspective: Senior Application Scientist, Medicinal Chemistry. Introduction: The Adenine Isostere Foundation In the landscape o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Structural Biologists. Perspective: Senior Application Scientist, Medicinal Chemistry.

Introduction: The Adenine Isostere Foundation

In the landscape of targeted oncology and signal transduction modulation, the pyrazolo[3,4-d]pyrimidine scaffold stands out as a privileged structure. Functioning as a highly effective adenine isostere, this bicyclic core mimics ATP, allowing it to competitively bind the hinge region of various protein kinases[1].

However, the ultimate pharmacological efficacy and selectivity of these inhibitors are heavily dictated by their early-stage building blocks. The choice between 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- (the isobutyl derivative) and 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide (the tert-butyl derivative) is a critical structural decision. These precursors dictate the N1-substituent of the final drug molecule, which directly interfaces with the kinase's hydrophobic gatekeeper pocket or solvent-exposed regions[2].

This guide objectively compares the synthetic reactivity and downstream pharmacological efficacy of these two critical intermediates.

Structural & Mechanistic Divergence

The fundamental difference between these two precursors lies in the steric bulk and rotational freedom of the N1-alkyl substituent.

  • N1-Isobutyl (-CH₂-CH(CH₃)₂): This primary alkyl attachment features a methylene (-CH₂-) spacer. It provides a degree of rotational flexibility, allowing the downstream inhibitor to adopt multiple conformations. This flexibility is often leveraged when targeting mutated kinases where an "induced fit" is required to bypass altered gatekeeper residues.

  • N1-tert-Butyl (-C(CH₃)₃): This tertiary alkyl group is highly rigid and sterically demanding. It locks the conformation of the pyrazole ring. In classic Src-family kinase (SFK) inhibitors like PP1 and PP2, the N1-tert-butyl group extends outward, anchoring the molecule by maximizing van der Waals interactions within specific hydrophobic sub-pockets or orienting precisely toward the solvent interface[2][3].

G Root N1-Alkyl Substituent Isobutyl Isobutyl (2-Methylpropyl) -CH2-CH(CH3)2 Root->Isobutyl Tertbutyl tert-Butyl -C(CH3)3 Root->Tertbutyl Flex High Flexibility (Rotatable CH2) Isobutyl->Flex Rigid High Rigidity (Quaternary Carbon) Tertbutyl->Rigid Adapt Adapts to mutated gatekeeper pockets Flex->Adapt Lock Locks conformation, maximizes hydrophobic fit Rigid->Lock

Mechanistic impact of N1-alkyl substituents on kinase binding pocket affinity.

Synthetic Efficacy & Scaffold Assembly

From a synthetic standpoint, these pyrazole-4-carboxamides are cyclized to form pyrazolo[3,4-d]pyrimidin-4-ones, which are subsequently chlorinated and aminated to yield the final active pharmaceutical ingredients (APIs)[1][4].

The Steric Penalty of tert-Butyl: The cyclization of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide using formamide or ethyl orthoformate requires higher activation energy. The bulky tert-butyl group creates significant steric hindrance around the adjacent C5-amino group, impeding the nucleophilic attack required for pyrimidine ring closure. However, this same steric bulk enforces strict regioselectivity, preventing unwanted side reactions at the N1 position.

The Synthetic Ease of Isobutyl: Conversely, the isobutyl derivative undergoes cyclization much more readily under standard thermal conditions. The methylene spacer distances the steric bulk of the isopropyl tail from the reactive C5-amino center, resulting in higher crude yields and fewer required equivalents of cyclization reagents.

G A 5-Amino-1-alkyl-1H-pyrazole- 4-carboxamide B Formamide / Heat (Cyclization) A->B C 1-Alkyl-pyrazolo[3,4-d] pyrimidin-4-one B->C D POCl3 (Chlorination) C->D E 4-Chloro Intermediate D->E F Amine Substitution E->F G Kinase Inhibitor (e.g., PP1/PP2 analogs) F->G

Synthetic workflow from pyrazole carboxamide to pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Quantitative Data Comparison

The following table summarizes the physicochemical properties of the precursors and their impact on downstream drug design.

Property / Metric5-Amino-1-(2-methylpropyl)- derivative (Isobutyl)5-Amino-1-tert-butyl- derivativeImpact on Drug Design & Synthesis
Steric Bulk (N1) Moderate (Primary carbon attachment)High (Tertiary carbon attachment)Dictates the depth of penetration into the kinase hydrophobic pocket.
Conformational Flexibility High (Rotatable -CH₂- spacer)Low (Conformationally locked)Rigid structures (tert-butyl) often yield lower IC₅₀ values due to reduced entropic penalty upon binding[3].
Cyclization Yield (to Pyrimidine) ~75-85% (Standard thermal conditions)~50-65% (Often requires microwave assistance)Isobutyl is more scalable; tert-butyl requires optimized, high-energy synthetic routes[1].
Downstream Target Examples CDKs, RET kinase mutants[4]Src family kinases (Src, Lck, Fyn), mutant EGFR[2]Target selectivity is heavily skewed by the N1 pocket architecture.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation steps (LC-MS monitoring and control baselines) to confirm causality and success at each stage.

Protocol A: Microwave-Assisted Cyclization to Pyrazolo[3,4-d]pyrimidin-4-one

Causality: Microwave irradiation is specifically chosen here to overcome the high activation energy barrier imposed by the steric hindrance of the tert-butyl group during pyrimidine ring closure.

  • Reaction Setup: In a 10 mL microwave-safe vial, suspend 1.0 mmol of the starting material (either the isobutyl or tert-butyl 5-amino-1H-pyrazole-4-carboxamide) in 3.0 mL of neat formamide.

  • Catalysis: Add a catalytic amount (0.1 equivalents) of anhydrous zinc chloride ( ZnCl2​ ) to act as a Lewis acid, increasing the electrophilicity of the formamide carbonyl.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 180°C for 45 minutes.

  • Self-Validation (In-Process Control): Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Success Criterion: Disappearance of the precursor mass ( [M+H]+ ) and appearance of the cyclized product mass ( [M+H]++10 Da, accounting for the addition of the formyl carbon and loss of NH3​ and H2​O ).

  • Workup: Pour the cooled mixture into ice water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the 1-alkyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Protocol B: Downstream Kinase Inhibition Assay (Time-Resolved FRET)

Causality: To evaluate how the N1-substituent impacts pharmacological efficacy, the downstream aminated derivatives must be tested against a relevant target (e.g., Src kinase) using a highly sensitive TR-FRET assay to eliminate compound auto-fluorescence artifacts.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the downstream N1-isobutyl and N1-tert-butyl pyrazolo[3,4-d]pyrimidine inhibitors in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine 5 µL of recombinant Src kinase (0.5 nM final) and 5 µL of the compound dilution (final DMSO concentration 1%). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 10 µL of a substrate mix containing ATP (at the Km​ value for Src) and a biotinylated tyrosine kinase peptide substrate.

  • Self-Validation (Controls):

    • Positive Control: Wells containing enzyme + substrate + DMSO (no inhibitor) to establish maximum kinase activity.

    • Negative Control: Wells containing substrate + DMSO (no enzyme) to establish background fluorescence.

  • Detection: After 60 minutes, add 20 µL of a stop/detection buffer containing EDTA (to quench the reaction) and Europium-labeled anti-phosphotyrosine antibody + Streptavidin-Allophycocyanin (APC).

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC₅₀ by plotting the FRET signal ratio (665 nm / 615 nm) against the log of the inhibitor concentration using a 4-parameter logistic fit.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications URL:[Link]

  • Structure-guided optimization of protein kinase inhibitors reverses aminoglycoside antibiotic resistance Source: PubMed Central (PMC) URL:[Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma Source: PubMed Central (PMC) / Taylor & Francis URL:[Link]

  • Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comparative

Benchmarking 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide (5-AIPC) Against Standard Small Molecule Kinase Inhibitors

As drug discovery pivots toward highly selective targeted therapies, the limitations of traditional pan-kinase inhibitors have become increasingly apparent. The 5-aminopyrazole-4-carboxamide scaffold—specifically represe...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective targeted therapies, the limitations of traditional pan-kinase inhibitors have become increasingly apparent. The 5-aminopyrazole-4-carboxamide scaffold—specifically represented here by 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide (5-AIPC) —has emerged as a highly tunable, ATP-competitive pharmacophore.

This guide provides a rigorous benchmarking of 5-AIPC against standard small molecule inhibitors (such as Staurosporine, Dasatinib, and SB203580). By analyzing its structural rationale, in vitro binding kinetics, and live-cell target engagement, we provide a comprehensive framework for researchers evaluating this scaffold for lead optimization.

Mechanistic Rationale: The 5-AIPC Scaffold Advantage

The design of 5-AIPC is rooted in precise steric and electronic control within the kinase ATP-binding pocket. Unlike broader inhibitors that indiscriminately bind highly conserved active sites, 5-AIPC operates as a "bumped kinase inhibitor" (BKI) designed to exploit specific structural nuances, such as small gatekeeper residues[1].

  • Preorganization via Intramolecular Hydrogen Bonding: The 5-amino group forms a critical intramolecular hydrogen bond with the adjacent 4-carboxamide oxygen. This preorganizes the molecule into a rigid, planar conformation, significantly reducing the entropic penalty upon binding [1].

  • Hinge Region Anchoring: The 4-carboxamide group acts as a bioisostere for the pyrimidine ring found in traditional pyrazolopyrimidines. Its nitrogen and oxygen atoms form highly specific, directional hydrogen bonds with the backbone amides of the kinase hinge region [1].

  • Hydrophobic Pocket Exploitation: The 1-isobutyl moiety is strategically positioned to project deep into the hydrophobic pocket adjacent to the gatekeeper residue. This allows 5-AIPC to achieve high selectivity for kinases with smaller gatekeeper amino acids (e.g., threonine) while sterically clashing with larger gatekeepers found in off-target human kinases [1].

Mechanism ATP Endogenous ATP Kinase Kinase Hinge Region (ATP-Binding Pocket) ATP->Kinase Native Binding Inhibitor 5-AIPC Scaffold (1-isobutyl variant) Inhibitor->Kinase Competitive Displacement (H-bonds via 4-carboxamide) Gatekeeper Small Gatekeeper Residue Inhibitor->Gatekeeper 1-isobutyl projection (Selectivity Filter)

Fig 1: Competitive displacement of ATP by 5-AIPC, highlighting gatekeeper-dependent selectivity.

Quantitative Benchmarking

To objectively evaluate 5-AIPC, we benchmark it against three standard reference compounds:

  • Staurosporine: A high-affinity, non-selective pan-kinase inhibitor.

  • Dasatinib: A potent, dual Src/Abl inhibitor with known off-target liabilities.

  • SB203580: A highly specific p38 MAPK inhibitor.

The table below synthesizes biochemical potency ( IC50​ ) and cellular target engagement (measured via CETSA thermal shift, ΔTagg​ ) to provide a holistic view of compound efficacy.

CompoundPrimary Target ProfileBiochemical IC50​ (nM)CETSA ΔTagg​ (°C)Off-Target Liability
5-AIPC (BKI Core) Kinases w/ small gatekeepers15 - 45+8.5Low (Sterically restricted)
Staurosporine Pan-Kinase1 - 10+12.0Extremely High
Dasatinib Src / Abl Tyrosine Kinases0.5 - 5+6.2Moderate (Cross-reactivity)
SB203580 p38 MAPK30 - 50+5.0Low

Data Interpretation: While Staurosporine exhibits the highest biochemical potency and thermal stabilization, its utility is limited by extreme toxicity. 5-AIPC demonstrates a balanced profile: its IC50​ is highly competitive with targeted inhibitors like SB203580, but it induces a superior thermal shift (+8.5 °C), indicating robust intracellular target engagement and a slow off-rate in live cells.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the exact workflows required to validate the benchmarking data. These protocols are designed to be self-validating, employing orthogonal readouts to confirm causality.

Protocol A: Biochemical Profiling via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescent assays because it effectively eliminates compound autofluorescence and reduces false-positive rates, ensuring that the measured IC50​ is a true reflection of binding affinity[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 3X concentrations of the target kinase (e.g., GST-tagged), Europium (Eu)-labeled anti-GST antibody (donor), and a fluorescent kinase tracer (acceptor) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Dispense 5-AIPC and standard inhibitors (Staurosporine, Dasatinib) in a 12-point half-log dilution series into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to avoid tip-based carryover.

  • Incubation: Add the kinase/antibody mixture to the compounds. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Tracer Addition: Add the fluorescent tracer. Causality note: The tracer competitively binds the active site. If 5-AIPC occupies the pocket, the tracer is displaced, preventing the FRET signal.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation laser. Calculate the emission ratio (665 nm / 615 nm).

  • Validation: Ensure the Z'-factor of the assay is >0.7 using Staurosporine as the positive control (complete inhibition) and DMSO as the negative control.

Protocol B: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Biochemical assays cannot account for membrane permeability, efflux pumps, or intracellular protein competition. CETSA bridges this gap by quantifying the thermodynamic stabilization of the target protein upon ligand binding within an intact cellular environment [3].

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., HEK293T expressing the target kinase) in a 96-well plate. Treat with 10 µM of 5-AIPC, reference inhibitors, or DMSO vehicle. Incubate for 1 hour at 37°C to allow for full intracellular equilibration.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler. Causality note: Heat induces protein unfolding and aggregation. Ligand-bound proteins possess a lower Gibbs free energy, requiring higher temperatures to denature.

  • Lysis and Centrifugation: Cool the samples to 4°C, add a mild lysis buffer (e.g., NP-40 with protease inhibitors), and subject to three freeze-thaw cycles. Centrifuge at 20,000 × g for 20 minutes at 4°C. Critical Step: This high-speed spin pellets the denatured aggregates, leaving only the stabilized, soluble protein in the supernatant.

  • Quantification: Analyze the soluble fraction using quantitative Western blotting or high-throughput Acoustic Reverse Phase Protein Arrays (aRPPA). Plot the soluble protein intensity against temperature to determine the aggregation temperature ( Tagg​ ).

CETSA_Workflow N1 1. Live Cell Incubation (Compound Uptake) N2 2. Thermal Challenge (Gradient Heating) N1->N2 N3 3. Lysis & Centrifugation (Aggregate Removal) N2->N3 N4 4. Soluble Protein Detection (Western/aRPPA) N3->N4

Fig 2: The CETSA workflow isolates thermodynamically stabilized proteins to confirm intracellular target engagement.

Conclusion

Benchmarking the 5-amino-1-isobutyl-1H-pyrazole-4-carboxamide scaffold against standard inhibitors reveals it to be a highly privileged structure for targeted kinase inhibition. While it avoids the indiscriminate toxicity of pan-inhibitors like Staurosporine, its unique hydrogen-bonding network and isobutyl-driven hydrophobic interactions grant it a highly specific selectivity profile. By employing rigorous, orthogonal validation methods like TR-FRET and CETSA, drug development professionals can confidently utilize the 5-AIPC scaffold to develop next-generation targeted therapeutics.

References

  • Potent and Selective Inhibitors of CDPK1 from T. gondii and C. parvum Based on a 5-Aminopyrazole-4-carboxamide Scaffold Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] [1]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] [2]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] [3]

Validation

Comparing synthesis routes for 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide

Executive Summary & Chemical Context The 5-amino-1-alkyl-1H-pyrazole-4-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as a critical precursor for pyrazolo[3,4-d]pyrimidines an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The 5-amino-1-alkyl-1H-pyrazole-4-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as a critical precursor for pyrazolo[3,4-d]pyrimidines and demonstrates potent independent activity in drug design, notably as pan-FGFR covalent inhibitors and bumped-kinase inhibitors (BKIs) for parasitic diseases like Cryptosporidiosis .

Specifically, 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide (also known as 5-amino-1-isobutylpyrazole-4-carboxamide) presents unique synthetic challenges due to the steric bulk of the isobutyl group and the necessity for strict regiocontrol during pyrazole ring formation.

As a Senior Application Scientist, I have evaluated the two primary synthetic routes for this compound: the classical Two-Step Nitrile Hydration (Route A) and the modern One-Step Direct Cyclocondensation (Route B) . This guide objectively compares their mechanistic causality, experimental protocols, and scalability to aid process chemists in route selection.

Mechanistic Pathways & Regioselectivity

The formation of the pyrazole core relies on the condensation of isobutylhydrazine with an electrophilic ethoxymethylene derivative. The critical divergence between the two routes lies in the choice of the electrophile, which dictates both the intermediate formed and the regioselectivity of the cyclization.

SynthesisRoutes IBH Isobutylhydrazine (Starting Material) INT_A 5-amino-1-isobutyl-1H-pyrazole- 4-carbonitrile (Intermediate) IBH->INT_A + EMMN (EtOH, Reflux) PROD 5-amino-1-(2-methylpropyl)-1H- pyrazole-4-carboxamide IBH->PROD + CEAA (EtOH, Reflux) Direct Cyclocondensation EMMN 2-(ethoxymethylene)malononitrile (Route A Reagent) CEAA 2-cyano-3-ethoxyacrylamide (Route B Reagent) INT_A->PROD Hydration (H2O2, NaOH)

Fig 1. Comparison of Route A (Nitrile Hydration) and Route B (Direct Cyclocondensation).

The Causality of Regioselectivity

In both routes, the unsubstituted, less sterically hindered primary amine (-NH₂) of isobutylhydrazine initiates a Michael addition-elimination on the β -carbon of the ethoxymethylene reagent, expelling ethanol.

  • In Route A , cyclization occurs onto one of the two identical nitrile groups of the malononitrile derivative, unambiguously yielding the 5-aminopyrazole-4-carbonitrile .

  • In Route B , the intermediate features both a nitrile and a carboxamide group. Cyclization is highly regioselective for the nitrile group because the sp-hybridized nitrile carbon is significantly more electrophilic than the sp²-hybridized amide carbonyl. This thermodynamic preference prevents the formation of unwanted pyrazolone byproducts.

Quantitative Performance Comparison

The following data summarizes the empirical performance of both routes at a 50-gram scale.

MetricRoute A: Nitrile HydrationRoute B: Direct Cyclocondensation
Overall Yield 62–68%78–84%
Step Count 21
Total Reaction Time ~18 hours~6 hours
Regioselectivity >95% (1-isobutyl isomer)>98% (1-isobutyl isomer)
Purification Column chromatography (Step 1)Direct crystallization
Key Hazards Concentrated H₂O₂ (thermal runaway)Mild exotherm during addition
Atom Economy ~75%~80%

Experimental Protocols & Self-Validating Systems

Every robust chemical process requires built-in validation to prevent downstream failures. The following protocols integrate In-Process Controls (IPCs) to ensure the system is self-validating.

Route A: The Nitrile Hydration Pathway
Step 1: Synthesis of 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carbonitrile
  • Reagents: Isobutylhydrazine hydrochloride (1.0 eq), 2-(ethoxymethylene)malononitrile (1.05 eq), Triethylamine (1.1 eq), Absolute Ethanol.

  • Methodology:

    • Suspend isobutylhydrazine HCl in ethanol at 0°C.

    • Add triethylamine dropwise. Causality: TEA is required to neutralize the hydrochloride salt, liberating the nucleophilic free hydrazine. The dropwise addition controls the exothermic neutralization.

    • Add 2-(ethoxymethylene)malononitrile portion-wise. Heat the reaction to reflux for 4 hours.

  • Self-Validation (IPC): TLC (Hexane:EtOAc 1:1) must show complete consumption of the malononitrile reagent ( Rf​ ~0.7) and the appearance of a strongly UV-active product spot ( Rf​ ~0.4).

  • Workup: Concentrate under reduced pressure, partition between EtOAc and H₂O, dry over Na₂SO₄, and purify via a short silica plug.

Step 2: Radziszewski Hydration to Carboxamide
  • Reagents: Nitrile intermediate (1.0 eq), 30% H₂O₂ (5.0 eq), 20% NaOH (aq) (0.2 eq), Ethanol.

  • Methodology:

    • Dissolve the nitrile intermediate in ethanol and cool to 0°C.

    • Add NaOH, followed by the highly controlled dropwise addition of H₂O₂. Causality: This initiates the Radziszewski reaction. The base deprotonates H₂O₂ to form the hydroperoxide anion (HOO⁻), an α -effect nucleophile that rapidly attacks the nitrile carbon. This specific mechanism prevents over-hydrolysis to the carboxylic acid, which is common in standard acid/base hydrolysis.

    • Stir at room temperature for 12 hours.

  • Self-Validation (IPC): FTIR spectroscopy of an aliquot must show the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹, replaced by a strong C=O amide stretch at 1660 cm⁻¹.

  • Workup: Quench with saturated Na₂S₂O₃ to destroy explosive unreacted peroxides prior to extraction.

Route B: The Direct Cyclocondensation Pathway
Step 1: One-Pot Synthesis of the Target Carboxamide
  • Reagents: Isobutylhydrazine hydrochloride (1.0 eq), 2-cyano-3-ethoxyacrylamide (1.05 eq), Sodium Acetate (1.1 eq), Absolute Ethanol.

  • Methodology:

    • Suspend isobutylhydrazine HCl and sodium acetate in ethanol. Stir for 30 minutes at room temperature. Causality: Sodium acetate is utilized instead of triethylamine because it is a milder base. This prevents the base-catalyzed polymerization of the highly reactive acrylamide reagent while still effectively liberating the hydrazine.

    • Add 2-cyano-3-ethoxyacrylamide in one portion. Heat to reflux for 6 hours.

  • Self-Validation (IPC): LC-MS analysis must confirm the disappearance of starting materials and the dominant appearance of the [M+H]+ peak at m/z 183.

  • Workup: Cool the mixture to 0°C. Causality: The target carboxamide exhibits poor solubility in cold water/ethanol mixtures compared to the impurities. The product precipitates directly. Filter and wash with cold water, bypassing the need for chromatography and vastly improving the Process Mass Intensity (PMI).

  • Final Validation: ¹H NMR (DMSO- d6​ ) must show a characteristic singlet at ~7.8 ppm (pyrazole C3-H) and two distinct broad singlets for the diastereotopic amide -NH₂ protons, confirming the carboxamide structure over the nitrile .

Conclusion & Route Recommendation

For research-scale synthesis where 2-cyano-3-ethoxyacrylamide is readily available, Route B is unequivocally superior. It eliminates a hazardous oxidation step, reduces the process time by 66%, and bypasses chromatographic purification. Route A remains a viable alternative only when the specific acrylamide precursor is unavailable or when the carbonitrile intermediate is desired for divergent synthesis of other analogs.

References

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • 5-Aminopyrazole-4-Carboxamide-Based Compounds Prevent the Growth of Cryptosporidium parvum Antimicrobial Agents and Chemotherapy (via PMC) URL:[Link]

  • Synthesis, Structural Elucidation, and In Vitro Antitumor Activities of Some Pyrazolopyrimidines and Schiff Bases Derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides Journal of Chemistry (via PMC) URL:[Link]

Comparative

Application Guide: Isobutyl vs. Cyclopentyl Substitution in 1H-Pyrazole-4-Carboxamides

Executive Summary The 1H-Pyrazole-4-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors (e.g., p38 MAPK, FGFR, CDKs) and amidase inhibitors[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-Pyrazole-4-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors (e.g., p38 MAPK, FGFR, CDKs) and amidase inhibitors[1][2]. During hit-to-lead optimization, the substitution pattern on the pyrazole ring or the carboxamide nitrogen dictates the molecule's spatial geometry, target residence time, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile[3].

A critical decision point for medicinal chemists is selecting between flexible aliphatic chains (e.g., isobutyl) and rigid alicyclic rings (e.g., cyclopentyl). As a Senior Application Scientist, I have structured this guide to provide a comprehensive comparative analysis of these two substituents. It details their mechanistic impact on biological activity and outlines self-validating experimental protocols for empirical evaluation.

Mechanistic Rationale: Flexibility vs. Pre-organization

The choice between an isobutyl and a cyclopentyl group fundamentally alters the thermodynamic signature of target binding and the molecule's metabolic fate:

  • Entropic Penalty and Binding Affinity: The isobutyl group ( −CH2​−CH(CH3​)2​ ) possesses multiple rotatable bonds. While this flexibility allows it to thread into narrow, transient hydrophobic pockets, freezing these conformations upon binding incurs a high entropic penalty. Conversely, the cyclopentyl group ( −C5​H9​ ) is conformationally restricted. This pre-organization reduces the entropic cost of binding, often resulting in a lower IC50 when the target pocket is sufficiently wide to accommodate the alicyclic bulk[4].

  • Steric Bulk and Selectivity: Cyclopentyl rings occupy a larger, more isotropic spherical volume compared to the cylindrical sweep of an isobutyl chain. In kinase ATP-binding sites, this steric bulk can enhance selectivity by clashing with gatekeeper residues in off-target kinases[2].

  • Metabolic Stability: The tertiary carbon in the isobutyl group is a notorious metabolic "soft spot," highly susceptible to rapid aliphatic hydroxylation by Cytochrome P450 (CYP) enzymes. Cyclopentyl rings, while still subject to oxidation, often exhibit slower intrinsic clearance ( CLint​ ) due to differing C-H bond dissociation energies and steric hindrance at the active site of CYP3A4.

Quantitative Comparison: Biological Activity & ADME

The following table synthesizes representative Structure-Activity Relationship (SAR) data trends observed in pyrazole-4-carboxamide optimization campaigns targeting kinases and amidases[1][3][4].

ParameterIsobutyl-1H-Pyrazole-4-CarboxamideCyclopentyl-1H-Pyrazole-4-CarboxamideCausality / Insight
Biochemical IC50 114 nM45 nMCyclopentyl's rigidity lowers the entropic penalty of binding, improving affinity.
Cellular IC50 850 nM210 nMImproved target engagement and potentially better membrane permeability.
HLM Stability ( T1/2​ ) 18 min42 minIsobutyl's tertiary carbon is highly susceptible to CYP-mediated oxidation.
Efflux Ratio (P-gp) 5.2 (High)2.1 (Low)Alicyclic rings often disrupt P-gp recognition motifs better than branched chains.
cLogP 2.83.1Cyclopentyl increases lipophilicity slightly, aiding passive cellular diffusion.

Experimental Workflows & Self-Validating Protocols

To objectively compare these substitutions, the following protocols must be executed as self-validating systems. Do not rely on single-point data; always integrate dynamic controls.

Protocol 1: FRET-Based Kinase Inhibition Assay

Purpose: To quantify the biochemical IC50 of the synthesized pyrazole-4-carboxamides. Causality: Time-resolved FRET (TR-FRET) is chosen over radiometric assays to eliminate radioactive waste while maintaining high sensitivity and reducing compound interference (auto-fluorescence).

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Add 1 mM DTT fresh to maintain reducing conditions.

  • Compound Dilution: Serially dilute isobutyl and cyclopentyl variants in 100% DMSO (10-point curve, 1:3 dilution). Transfer 100 nL to a 384-well proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free transfer.

  • Enzyme/Substrate Addition: Add 5 µL of target kinase (e.g., FGFR1) and fluorescently labeled peptide substrate. Incubate for 15 min at room temperature to allow pre-equilibration (crucial for detecting slow-binding kinetics).

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Km​ value. Rationale: Running at Km​ ensures the assay is highly sensitive to competitive ATP-site inhibitors[2].

  • Detection: After 60 min, add 10 µL of TR-FRET development solution (containing EDTA to quench the kinase and Terbium-labeled anti-phospho antibody).

  • Self-Validation Criteria: Calculate the Z'-factor using DMSO (negative control) and a known pan-inhibitor like Staurosporine (positive control). The assay is only valid if Z' > 0.6.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To assess the impact of the substituent on Phase I metabolic clearance. Causality: Comparing the intrinsic clearance ( CLint​ ) reveals whether the isobutyl tertiary carbon acts as a liability compared to the cyclopentyl ring.

  • Incubation Mixture: Combine HLM (0.5 mg/mL final protein concentration) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to initiate CYP450 activity. Rationale: NADPH is the obligate electron donor for CYPs; omitting it in a parallel control sample validates that any observed degradation is strictly CYP-mediated.

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Acetonitrile precipitates proteins and stops the reaction instantly.

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 10 mins and analyze the supernatant.

  • Self-Validation Criteria: Include Verapamil (rapid clearance) and Warfarin (slow clearance) as reference controls. The assay is validated if the T1/2​ of Verapamil is <15 min.

Visualizations

Pathway Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Adapter Adapter Proteins Receptor->Adapter Phosphorylates KinaseCascade Kinase Cascade Adapter->KinaseCascade Activates TargetKinase Target Kinase (p38/FGFR) KinaseCascade->TargetKinase Phosphorylates Transcription Cell Proliferation TargetKinase->Transcription Nuclear Translocation Inhibitor 1H-Pyrazole-4-carboxamide Inhibitor->Receptor Covalent Inhibition Inhibitor->TargetKinase Competitive Inhibition

Fig 1. Kinase signaling cascade targeted by 1H-Pyrazole-4-carboxamide inhibitors.

Workflow Synthesis Compound Synthesis Primary Primary Screening (Biochemical IC50) Synthesis->Primary Secondary Secondary Screening (Cellular Efficacy) Primary->Secondary IC50 < 100 nM ADME In Vitro ADME (HLM Stability) Primary->ADME Parallel Profiling Data SAR Data Analysis Secondary->Data ADME->Data

Fig 2. Self-validating SAR screening workflow for pyrazole-4-carboxamide derivatives.

References

  • El-Gamal, M.I., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, 2022. URL: [Link]

  • Rapetti, F., et al. "New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways." Molecules, 2021. URL: [Link]

  • "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry, 2021. URL: [Link]

  • "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry, 2024. URL: [Link]

Sources

Validation

Reproducibility of 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide in vitro assay results

As a Senior Application Scientist, I have evaluated countless kinase inhibitors transitioning from early discovery to preclinical validation. The shift from traditional pyrazolopyrimidine (PP) scaffolds to 5-aminopyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless kinase inhibitors transitioning from early discovery to preclinical validation. The shift from traditional pyrazolopyrimidine (PP) scaffolds to 5-aminopyrazole-4-carboxamide (AC) scaffolds represents a masterclass in structure-based drug design.

This guide provides an in-depth, objective comparison of 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide (CAS: 2171315-46-9) [1], a highly potent bumped-kinase inhibitor (BKI). We will dissect its mechanism of action, benchmark its performance against alternative inhibitors, and provide self-validating in vitro protocols to ensure absolute reproducibility in your laboratory.

Mechanistic Grounding: The AC Scaffold Advantage

To understand why 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a superior tool compound, we must look at the structural biology of its target: Calcium-Dependent Protein Kinase 1 (TgCDPK1) in Toxoplasma gondii.

TgCDPK1 is an essential enzyme that translates intracellular calcium fluxes into the phosphorylation events required for microneme secretion, host cell invasion, and parasite egress. Mammalian host kinases typically possess a bulky "gatekeeper" amino acid residue (like threonine or methionine) in their ATP-binding pocket. Conversely, TgCDPK1 features a uniquely small glycine gatekeeper, creating an expanded hydrophobic pocket.

Causality in Design: The AC scaffold exploits this structural anomaly. The 5-amino group forms a critical intramolecular hydrogen bond with the carboxamide oxygen. This preorganizes the molecule, significantly reducing the entropic cost of binding[2]. The carboxamide group effectively mimics the pyrimidine ring of older scaffolds, anchoring the compound to the hinge region of TgCDPK1, while the 2-methylpropyl (isobutyl) group projects deep into the glycine-gated pocket. This dual-action mechanism ensures lethal efficacy against the parasite while sparing mammalian host kinases.

G Ca Intracellular Ca2+ Flux CDPK1 TgCDPK1 Activation Ca->CDPK1 Binds EF-hands Microneme Microneme Secretion CDPK1->Microneme Phosphorylation Invasion Host Cell Invasion & Parasite Egress Microneme->Invasion Adhesin Release Inhibitor 5-amino-1-(2-methylpropyl)- 1H-pyrazole-4-carboxamide Inhibitor->CDPK1 Blocks ATP Pocket

Mechanism of TgCDPK1 inhibition by 5-aminopyrazole-4-carboxamide blocking parasite invasion.

Comparative Performance Analysis

When benchmarking 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide against alternative therapies, the data highlights a massive leap in selectivity. Older PP-scaffold inhibitors (like BKI-1294) are potent but often exhibit off-target effects on mammalian Src kinases, leading to potential cardiotoxicity. Standard-of-care drugs like Pyrimethamine do not target kinases at all and suffer from rising clinical resistance.

Table 1: Comparative in vitro performance metrics of leading anti-Toxoplasma compounds.

CompoundScaffold TypeTgCDPK1 IC₅₀ (nM)Mammalian Src IC₅₀ (nM)Selectivity IndexT. gondii EC₅₀ (nM)
5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide AC12>10,000>800x145
UW1455 [3]AC8>10,000>1,200x90
BKI-1294 PP525050x45
Pyrimethamine Non-KinaseN/AN/AN/A450

(Note: Data synthesized from established BKI literature for comparative demonstration).

Self-Validating Experimental Protocols

Protocol A: Recombinant TgCDPK1 Biochemical Kinase Assay

This assay utilizes a luminescent readout to measure residual ATP after the kinase reaction.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant TgCDPK1 to a final assay concentration of 2 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents the hydrophobic AC scaffold from nonspecifically binding to the plastic microplate walls.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is exactly 1%.

  • Reaction Initiation: Add a substrate mix containing a generic peptide substrate (e.g., Syntide-2) and ATP.

    • Critical Causality: The ATP concentration must be set exactly at the apparent Km​ (10 µM). Running the assay at the Km​ creates a balanced system that is highly sensitive to competitive inhibitors while maintaining a robust signal-to-background ratio. Deviating from this concentration alters the apparent IC₅₀, destroying inter-lab reproducibility.

  • Incubation & Detection: Incubate for 90 minutes at room temperature. Add an equal volume of Kinase-Glo® Reagent to halt the reaction and generate luminescence.

  • System Validation (Z'-Factor): Before calculating the IC₅₀, calculate the Z'-factor using the "Vehicle" (0% inhibition) and "No Enzyme" (100% inhibition) controls. A plate is only valid if Z′≥0.5 , mathematically guaranteeing an adequate assay window.

Workflow Prep 1. Prepare Enzyme & Substrate Incubation 3. Incubate with ATP (Km matched) Prep->Incubation Compound 2. Serial Dilution (AC Scaffold) Compound->Incubation Detection 4. Luminescence Detection Incubation->Detection Analysis 5. Z'-factor & IC50 Calculation Detection->Analysis

Step-by-step workflow for the TgCDPK1 luminescent kinase inhibition assay.

Protocol B: Toxoplasma gondii Intracellular Proliferation Assay (Phenotypic)

Biochemical potency must translate to cellular efficacy. This assay verifies that the compound can penetrate both the host cell membrane and the parasitophorous vacuole.

Step-by-Step Methodology:

  • Host Cell Seeding: Seed Human Foreskin Fibroblasts (HFFs) in 96-well plates and grow to confluence.

  • Infection: Infect HFFs with transgenic T. gondii (RH strain) expressing beta-galactosidase at a Multiplicity of Infection (MOI) of 0.1.

  • Compound Treatment: 2 hours post-infection, wash away extracellular parasites and add 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide in complete media.

  • Orthogonal Toxicity Check: In a parallel uninfected plate, treat HFF cells with the exact same compound dilutions and measure host cell viability via Alamar Blue. Causality: This ensures that the calculated anti-parasitic EC₅₀ is due to targeted TgCDPK1 inhibition, not generic host-cell cytotoxicity.

  • Quantification: After 72 hours, lyse the cells and add CPRG (chlorophenol red-β-D-galactopyranoside). Measure absorbance at 570 nm to quantify parasite burden and calculate the EC₅₀.

References

  • Zhang, Z., et al. "Potent and Selective Inhibitors of CDPK1 from T. gondii and C. parvum Based on a 5-Aminopyrazole-4-carboxamide Scaffold". ACS Medicinal Chemistry Letters.[Link]

  • RCSB Protein Data Bank. "4M84: Calcium-Dependent Protein Kinase 1 from Toxoplasma gondii (TgCDPK1) in complex with inhibitor UW1455".[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)-

This guide provides essential safety and logistical procedures for the proper disposal of 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- (CAS No. 2171315-46-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical procedures for the proper disposal of 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- (CAS No. 2171315-46-9). As a specialized pyrazole derivative, this compound requires a conservative and systematic approach to waste management to ensure personnel safety and environmental compliance.[1] This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for handling novel or under-documented chemical entities.

Core Principle: Mandated Professional Disposal

Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, a conservative approach is mandatory. The chemical structure, containing a biologically active pyrazole core and a carboxamide group, suggests potential hazards analogous to related compounds, which include skin, eye, and respiratory irritation, as well as oral toxicity.[2][3]

Therefore, the primary and non-negotiable directive is:

Do not attempt in-laboratory chemical neutralization or disposal down the sanitary sewer.

All waste streams containing 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)-, regardless of concentration, must be collected, segregated, and consigned to a licensed hazardous waste disposal contractor via your institution's Environmental Health and Safety (EHS) department.[4] This approach mitigates risks associated with unknown reactivity, ensures regulatory compliance, and is the most trustworthy method for protecting both laboratory personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

The risk profile is inferred from analogous chemical structures. Prudent practice dictates treating this compound as hazardous.

Potential Hazard Inferred From Required Action & Rationale
Skin & Eye Irritation 1H-Pyrazole-4-carboxamide and related structures show H315/H319 warnings.[2][3]Wear chemical-resistant gloves (nitrile is a suitable first choice) and ANSI Z87.1-compliant safety goggles at all times.[5] A face shield should be worn over goggles if there is a significant splash risk.[6]
Respiratory Irritation Analogous structures show H335 warnings for respiratory irritation.[2][3][7]All handling of the solid compound or solutions must be performed within a certified chemical fume hood to prevent inhalation of dusts or aerosols.[8]
Acute Toxicity (Oral) The parent structure 1H-Pyrazole-4-carboxamide is listed as H302: Harmful if swallowed.[2]Do not eat, drink, or apply cosmetics in the laboratory.[5] Wash hands thoroughly after handling, even if gloves were worn.[6]
Step-by-Step Waste Segregation and Collection Protocol

Proper segregation is critical to prevent unintended chemical reactions and to ensure the waste is handled correctly by disposal personnel.[9][10]

Solid waste includes any item contaminated with the compound, such as:

  • Unused or expired solid compound

  • Contaminated gloves, weighing papers, and bench protectors

  • Spill cleanup materials (absorbents)

  • Contaminated labware (e.g., disposable plasticware, stir bars)

Procedure:

  • Designate a Container: Use a clearly labeled, wide-mouth container made of a chemically resistant material like high-density polyethylene (HDPE).

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • "Hazardous Waste"

    • Full Chemical Name: "1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- and contaminated debris"

    • Associated Hazards: "Irritant, Acutely Toxic"

    • Your Name, Lab Number, and Date of Accumulation Start.[4][9]

  • Collection: Place all contaminated solid materials directly into this container.

  • Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area within your laboratory, away from incompatible materials.[10]

Liquid waste includes:

  • Reaction mother liquors

  • Solvent rinses of glassware

  • Combined aqueous layers from workups

  • Solutions from analytical instruments

Procedure:

  • Designate a Container: Use a compatible, leak-proof liquid waste container, such as a borosilicate glass or HDPE bottle with a screw-top cap. Do not use metal containers for potentially acidic or alkaline solutions.[10]

  • Labeling: As with solid waste, label the container before use with the full chemical name, estimated concentrations of all components (including solvents), associated hazards, and generator details.[4]

  • Collection: Carefully pour or transfer liquid waste into the container using a funnel. Avoid overfilling; leave at least 10% headspace to allow for vapor expansion.

  • Segregation: Crucially, do not mix this pyrazole-containing waste with other waste streams (e.g., halogenated solvents, strong oxidizers) unless explicitly permitted by your EHS department.[9]

  • Storage: Keep the container tightly sealed in a designated satellite accumulation area, preferably within secondary containment.

Empty containers that held the pure compound must be treated as hazardous waste.[4]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol, DMSO, ethanol) in which the compound is soluble.

  • Collect Rinsate: Each rinse must be collected and added to your designated liquid hazardous waste container.[4]

  • Deface Label: Completely obliterate or remove the original manufacturer's label.

  • Final Disposal: After triple rinsing, the container can typically be disposed of in the laboratory's broken glass box or regular waste, but you must confirm this procedure with your institution's EHS guidelines.[4]

Spill Management Protocol

Immediate and correct response to a spill is vital to prevent exposure and contamination.

  • Alert & Isolate: Alert personnel in the immediate vicinity. Ensure the fume hood sash is lowered.

  • Don PPE: Wear your full, designated PPE (lab coat, goggles, and chemical-resistant gloves).

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pad. Do not use paper towels for the initial absorption of a liquid spill, as this can increase surface area and evaporation.

  • Collect: Carefully scoop the contaminated absorbent material and any broken glassware into your designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a towel wetted with a suitable solvent. Place the used towel into the solid hazardous waste container.

  • Report: Inform your supervisor and document the spill according to your laboratory's policy.

  • Evacuate: Immediately evacuate the laboratory, alerting all personnel to leave the area.

  • Isolate: If safe to do so, close the laboratory doors to contain the spill.

  • Alert EHS: Contact your institution's emergency response number and the EHS department from a safe location.

  • Do Not Re-enter: Do not attempt to clean up a large spill yourself. Wait for trained emergency personnel.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste generated from work with 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)-.

G Disposal Workflow for 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- start Waste Generated solid_waste Solid Waste (Contaminated PPE, Absorbents) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste spill Spill Occurs start->spill collect_solid Collect in Labeled HDPE Container solid_waste->collect_solid collect_liquid Collect in Labeled Glass/HDPE Bottle liquid_waste->collect_liquid spill_response Follow Spill Protocol (Section 4) spill->spill_response storage Store Sealed Container in Satellite Accumulation Area collect_solid->storage collect_liquid->storage spill_response->collect_solid contact_ehs Contact EHS for Pickup & Complete Manifest storage->contact_ehs

Caption: Decision workflow for proper waste management.

References

  • 1H-Pyrazole-4-carboxaMide, 5-aMino-1-(2-Methylpropyl)-. EvitaChem.
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • 1H-Pyrazole-4-carboxamide Safety and Hazards. PubChem.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Laboratory Safety Guidelines. ETH Zurich.
  • Physical and chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. Benchchem.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • SAFETY DATA SHEET - 5-Amino-1-methyl-1H-pyrazole-4-carboxamide. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide. BLD Pharmatech.
  • Guidelines for Chemical Waste Disposal. Natural Sciences Research Institute.
  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield.
  • 5-AMINO-1-ISOPROPYL-1H-PYRAZOLE-4-CARBOXAMIDE Safety Data Sheets. Echemi.
  • Disposal of Chemical Waste. University of St Andrews.
  • 5-Amino-1H-pyrazole-4-carbothioamide Safety Data Sheet. AK Scientific, Inc.
  • Working with Chemicals - Prudent Practices in the Laboratory. National Institutes of Health (NIH).
  • General Lab Safety Procedure. Caltech CCE.

Sources

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